Technical Documentation Center

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate
  • CAS: 949922-65-0

Core Science & Biosynthesis

Foundational

physical and chemical properties of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

An In-Depth Technical Guide to 1-tert-Butyl 4-alkyl 5-oxoazepane-1,4-dicarboxylates: Synthesis, Properties, and Applications in Drug Discovery Senior Application Scientist Note: Direct experimental data for 1-tert-butyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-tert-Butyl 4-alkyl 5-oxoazepane-1,4-dicarboxylates: Synthesis, Properties, and Applications in Drug Discovery

Senior Application Scientist Note: Direct experimental data for 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate is not extensively available in public-domain literature. This guide will focus on the closely related and well-documented analog, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2) , as a representative scaffold. The principles, synthetic strategies, and potential applications discussed are directly translatable to the 4-methyl analog and other similar derivatives.

Introduction: The Azepane Scaffold in Modern Medicinal Chemistry

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in drug discovery.[1][2] Its inherent three-dimensional structure provides an excellent framework for developing novel therapeutics by allowing for diverse substitution patterns and the exploration of a wider chemical space compared to more common five- and six-membered rings.[3] This conformational flexibility is often a key determinant of biological activity.[2] Azepane-based compounds have demonstrated a broad spectrum of pharmacological activities, leading to over 20 FDA-approved drugs for treating a range of conditions.[1]

This technical guide provides a comprehensive overview of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key building block for creating more complex azepane derivatives. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, explore its chemical reactivity, and discuss its potential applications in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The properties of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate are summarized below. These properties make it a versatile intermediate in organic synthesis, particularly in the context of medicinal chemistry.

PropertyValueSource(s)
IUPAC Name 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate[4]
CAS Number 141642-82-2[4][5]
Molecular Formula C₁₄H₂₃NO₅[4][5]
Molecular Weight 285.34 g/mol [4][6]
Physical Form Liquid or Semi-solid[7]
Boiling Point 380.8 ± 42.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
XLogP3 1.4[4]
Predicted Spectroscopic Data

While specific experimental spectra are not widely published, the following data can be predicted based on the known spectroscopic behavior of related functional groups.[1]

SpectroscopyPredicted Characteristics
¹H NMR δ (ppm): ~4.2 (q, 2H, -OCH₂CH₃), ~3.5-3.8 (m, 4H, azepane ring CH₂ adjacent to N), ~2.5-2.8 (m, 4H, other azepane ring CH₂), ~1.5 (s, 9H, -C(CH₃)₃), ~1.2 (t, 3H, -OCH₂CH₃). The methine proton at the 4-position would be coupled to the adjacent methylene protons.
¹³C NMR δ (ppm): ~170-175 (C=O, ester), ~165 (C=O, ketone), ~155 (C=O, carbamate), ~80 (-C(CH₃)₃), ~60 (-OCH₂CH₃), ~40-55 (azepane ring carbons), ~28 (-C(CH₃)₃), ~14 (-OCH₂CH₃).
IR (Infrared) ν (cm⁻¹): ~1740 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate), ~2980 (C-H stretch, sp³).
Mass Spec (MS) m/z: Predicted [M+H]⁺ at 286.16. Key fragments would likely arise from the loss of the tert-butyl group (m/z 230), loss of the ethoxy group (m/z 241), and other characteristic cleavages of the azepane ring.

Synthesis of 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

The synthesis of this class of molecules is most effectively achieved through an intramolecular Dieckmann condensation, a robust method for forming cyclic β-keto esters.[8][9][10] The following is a proposed multi-step synthesis starting from commercially available materials.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Work-up & Purification A Boc-glycine ethyl ester C Acyclic Diester Precursor A->C Base (e.g., NaH) B Ethyl acrylate B->C D 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate C->D Strong Base (e.g., NaOEt, KHMDS) E Acidic Quench D->E F Extraction E->F G Chromatography F->G H Final Product G->H

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Causality Behind Experimental Choices: This protocol is designed for high yield and purity. The use of a strong, non-nucleophilic base in the Dieckmann condensation minimizes side reactions. Anhydrous conditions are critical to prevent hydrolysis of the esters and quenching of the base. The acidic workup ensures the final product is in its neutral, keto-ester form.

Step 1: Synthesis of the Acyclic Diester Precursor (Diethyl 4-(tert-butoxycarbonylamino)heptanedioate)

  • To a stirred solution of Boc-glycine ethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of ethyl acrylate (2.2 eq) in anhydrous THF dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the acyclic diester precursor.

Step 2: Intramolecular Dieckmann Condensation

  • To a solution of the acyclic diester precursor (1.0 eq) in anhydrous toluene under an argon atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq, as a solution in toluene) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Cool the reaction mixture to 0 °C.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of 1 M aqueous HCl until the pH is ~4-5.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate as a liquid or semi-solid.

Chemical Reactivity and Applications in Drug Discovery

The 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate scaffold is a versatile intermediate for further chemical modifications. The ketone at the 5-position can undergo various transformations such as reduction, reductive amination, and Wittig reactions. The ester at the 4-position can be hydrolyzed and used for amide bond formation. The Boc-protecting group on the nitrogen can be readily removed under acidic conditions, allowing for N-alkylation or N-acylation.

This synthetic versatility makes the azepane scaffold highly valuable in the development of novel therapeutics.[11] Azepane derivatives have been investigated for a wide range of biological activities, including:

  • Anticancer Agents: The conformational flexibility of the azepane ring allows it to effectively interact with various biological targets involved in cancer progression.[1]

  • Anti-Alzheimer's Disease Agents: Azepane-based compounds have been designed as inhibitors of enzymes such as BACE1, which is implicated in the production of amyloid-β peptides.

  • Antimicrobial Agents: The azepane nucleus has been incorporated into molecules with potent antibacterial and antifungal activities.[1]

  • Central Nervous System (CNS) Agents: The lipophilic nature and three-dimensional shape of azepanes make them suitable candidates for CNS-targeting drugs, including anticonvulsants and antidepressants.[3]

The functional groups on the 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate scaffold provide multiple handles for combinatorial library synthesis, enabling the rapid generation of diverse molecules for high-throughput screening in drug discovery campaigns.

Safety and Handling

1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Store the compound in a tightly sealed container in a cool, dry place.[6]

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. Available at: [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). ResearchGate. Available at: [Link]

  • 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS NO: 141642-82-2. Alfa Chemical. Available at: [Link]

  • 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. PubChem. Available at: [Link]

  • Dieckmann condensation. Wikipedia. Available at: [Link]

  • Dieckmann Condensation. SynArchive. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]

Sources

Exploratory

thermodynamic stability of 5-oxoazepane derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Oxoazepane Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 5-oxoazepane core, a derivative of ε-caprolactam, is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Oxoazepane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxoazepane core, a derivative of ε-caprolactam, is a privileged seven-membered heterocyclic scaffold integral to medicinal chemistry and drug development.[1] Its non-planar, flexible nature presents unique opportunities for designing novel therapeutics but also introduces significant challenges related to conformational control and stability.[1] Understanding the thermodynamic landscape of these derivatives is paramount for predicting their behavior, optimizing their synthesis, and rationally designing molecules with desired biological activity and metabolic profiles. This guide provides a comprehensive exploration of the factors governing the , detailing the theoretical underpinnings, computational methodologies, and experimental validation techniques essential for modern chemical research.

The Challenge of the Seven-Membered Ring: Strain and Flexibility

Unlike the well-behaved five- and six-membered rings, seven-membered heterocycles like azepane exist in a delicate balance of angle strain, torsional strain, and transannular interactions. The inherent ring strain for a cycloheptane-like ring is approximately 6.4 kcal/mol, a consequence of the difficulty in achieving ideal bond angles and staggered conformations simultaneously.[2] This inherent strain contributes to significant conformational flexibility, allowing the ring to populate multiple low-energy states, including various chair, boat, and twist-chair forms.[1]

The introduction of a nitrogen atom and a carbonyl group at the 5-position to form the 5-oxoazepane scaffold fundamentally alters this landscape. The sp² hybridization of the carbonyl carbon and the trigonal pyramidal geometry of the nitrogen create localized planar regions, which constrain the possible conformations the ring can adopt. The amide bond's resonance further restricts rotation, adding another layer of complexity to its conformational analysis.

Key Determinants of Thermodynamic Stability

The overall thermodynamic stability of a 5-oxoazepane derivative is not governed by a single factor but is rather the cumulative result of multiple competing energetic contributions.

Conformational Preferences

The azepane ring can adopt several conformations. The most stable forms typically seek to minimize torsional strain by having substituents in pseudo-equatorial positions and avoiding eclipsing interactions. The presence of the carbonyl group in the 5-position significantly influences these preferences. Computational studies on related seven-membered lactams show that enolates prefer geometries with pseudo-axial substituents to minimize allylic strain, a principle that can inform predictions for the parent ketone.[3]

Substituent Effects

The nature, size, and position of substituents are critical in dictating the most stable conformer.

  • Steric Hindrance: Bulky substituents will strongly disfavor pseudo-axial orientations due to 1,3-diaxial-like interactions. As demonstrated in alkylations of ε-lactams, stereoselectivity is highly dependent on the size of existing substituents, indicating that steric factors play a dominant role in defining the lowest energy state.[3]

  • Electronic and Stereoelectronic Effects: The influence of electron-withdrawing or -donating groups can be subtle but significant. For instance, an electronegative substituent may favor an axial position if it allows for a stabilizing hyperconjugative interaction with an anti-periplanar bond.

  • Intramolecular Interactions: Substituents capable of forming intramolecular hydrogen bonds (e.g., -OH, -NH₂) can lock the ring into a specific conformation, dramatically increasing its stability relative to other conformers where this interaction is absent.

N-Substitution

The substituent on the ring nitrogen has a profound impact. A bulky N-substituent can introduce significant A-strain, influencing the ring's pucker and the relative stability of adjacent substituent orientations.[3] This position is a common point of modification in drug design, and understanding its conformational impact is crucial.[4]

Methodologies for Assessing Stability

A synergistic approach combining computational modeling and experimental validation is the gold standard for comprehensively understanding the .

Computational Chemistry: A Predictive Framework

In silico methods allow for the exploration of the entire conformational energy landscape of a molecule, providing quantitative estimates of the relative stabilities of different conformers. Density Functional Theory (DFT) is a widely used and reliable method for these studies.[5]

The logical flow for a computational conformational analysis is crucial for obtaining reliable results. It involves an initial broad search followed by high-accuracy refinement of promising candidates.

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Clustering & Selection of Low-Energy Conformers B->C D Geometry Optimization (DFT, e.g., M06-2X/6-311+G(d,p)) C->D E Frequency Calculation (Confirm minima, obtain ZPVE) D->E F Single-Point Energy Calculation (Higher level of theory, optional) D->F G Analysis of Relative Gibbs Free Energies (ΔG) E->G F->G H Population Analysis (Boltzmann Distribution) G->H

Caption: A typical workflow for computational conformational analysis.

  • Structure Preparation: Generate an initial 3D structure of the 5-oxoazepane derivative using molecular building software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a wide range of possible conformers.

  • Geometry Optimization: Take the lowest-energy unique conformers (typically those within 5-10 kcal/mol of the global minimum) and perform full geometry optimization using a robust DFT functional and basis set, such as M06-2X/6-311+G(d,p).[2][6] The M06-2X functional is often preferred for its good performance with non-covalent interactions.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.

  • Energy Analysis: Calculate the relative Gibbs free energy (ΔG) for each conformer at a standard temperature (e.g., 298.15 K) relative to the global minimum.

  • Population Prediction: Use the calculated ΔG values in the Boltzmann distribution equation to predict the equilibrium population of each conformer.

For a hypothetical N-benzyl-4-methyl-5-oxoazepane, the computational output could be summarized as follows:

ConformerKey Dihedral Angle (C3-C4-C5-C6)Relative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (298K)
Twist-Chair 1 (Me-eq) 165°0.000.00~92%
Twist-Chair 2 (Me-ax) 65°1.501.85~5%
Boat 1 25°2.102.50~2%
Other ->3.0>3.0<1%
Experimental Validation: Grounding Theory in Reality

Computational predictions must be validated through empirical data. NMR spectroscopy and X-ray crystallography are the two most powerful techniques for this purpose.

NMR provides information about the time-averaged conformation of a molecule in solution.

  • ¹H NMR Coupling Constants (³J): The magnitude of the three-bond proton-proton coupling constant (³J) is related to the dihedral angle between the protons via the Karplus equation. By measuring these couplings, one can deduce the geometry of the ring.

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence or absence of specific NOE cross-peaks can distinguish between different conformers, for example, by confirming a pseudo-axial or pseudo-equatorial position of a substituent.

  • Sample Preparation: Dissolve the purified 5-oxoazepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~5-10 mg/mL.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and crucially, a quantitative ¹H-¹H NOESY or ROESY experiment with a defined mixing time.

  • Signal Assignment: Use the COSY and HSQC spectra to unambiguously assign all proton and carbon signals.

  • Coupling Constant Analysis: Extract all relevant ³J values from the high-resolution ¹H spectrum. Compare these experimental values to those predicted by the Karplus equation for the computationally derived low-energy conformers.

  • NOE Analysis: Integrate the cross-peaks in the NOESY/ROESY spectrum. The volumes are proportional to r⁻⁶, where r is the inter-proton distance. Compare the pattern of observed strong, medium, and weak NOEs to the inter-proton distances calculated for each low-energy conformer.

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state. This represents a single, static picture of what is often the global energy minimum conformation. The structure and stereochemistry of complex azepane derivatives have been definitively confirmed using this method.[7][8] It is the ultimate benchmark against which computational and NMR data can be compared.

Implications in Drug Discovery and Development

A thorough understanding of the directly impacts the drug development process.

  • Structure-Activity Relationship (SAR): The three-dimensional shape of a molecule dictates its ability to bind to a biological target. The thermodynamically stable conformation may or may not be the "bioactive" conformation. Knowing the energy penalty required to adopt the bioactive conformation is key to designing potent ligands.

  • Metabolic Stability: A molecule's conformation can expose or shield certain sites from metabolic enzymes (e.g., Cytochrome P450s). Stabilizing a conformation that protects a metabolically labile site can significantly improve a drug's pharmacokinetic profile.[4]

  • Physicochemical Properties: Conformational changes can alter a molecule's polarity and shape, affecting properties like solubility, permeability, and crystal packing, all of which are critical for developing a viable drug product.

Conclusion

The is a complex interplay of ring strain, conformational preferences, and the electronic and steric effects of substituents. A robust analysis requires an integrated strategy that leverages the predictive power of computational chemistry with the definitive validation of experimental techniques like NMR and X-ray crystallography. For medicinal chemists and drug development professionals, mastering the principles that govern this stability is not merely an academic exercise; it is a fundamental requirement for the rational design of next-generation therapeutics built upon this versatile and valuable chemical scaffold.

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester.
  • Atropisomeric Properties of 7-, 8-, and 9-Membered-Ring Dibenzolactams: Conformation, Thermal Stability, and Chemical Reactivity | The Journal of Organic Chemistry - ACS Publications.
  • Lactams – Knowledge and References - Taylor & Francis.
  • Unlocking Molecular Flexibility: A Technical Guide to Computational Studies on Oxolane Ring Conformation - Benchchem.
  • A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes - Organic Chemistry Portal.
  • δ-Lactam synthesis - Organic Chemistry Portal.
  • and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC.
  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry Tahani Aeyad - White Rose eTheses Online.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. - Semantic Scholar.
  • Discovery and Optimization of Seven-Membered Lactam-Based Compounds to Phenocopy the Inhibition of the Aurora Kinase B | ACS Medicinal Chemistry Letters.
  • Synthesis and evaluation of substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated multidrug resistance reversal agents - PubMed.
  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method - ChemRxiv.
  • Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates - PMC.
  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method - ResearchGate.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC.
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines | Organic Letters - ACS Publications - ACS.org.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Azepines and their Fused-ring Derivatives (2007) | John B. Bremner - SciSpace.
  • (PDF) Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides - ResearchGate.
  • Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - ResearchGate.

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate in Organic Solvents

Executive Summary 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) is a highly versatile, functionalized seven-membered heterocyclic building block[1]. It is extensively utilized in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) is a highly versatile, functionalized seven-membered heterocyclic building block[1]. It is extensively utilized in medicinal chemistry and drug development for the synthesis of azepane-based pharmacophores, peptidomimetics, and conformationally restricted analogs. Understanding its thermodynamic solubility profile in various organic solvents is critical for optimizing synthetic workflows—such as enolate alkylation, reductive amination, and Boc-deprotection—as well as downstream purification and crystallization processes.

This technical whitepaper provides an in-depth analysis of the structural factors dictating the compound's solubility, a predictive quantitative solubility profile, and a standardized, self-validating empirical protocol for precise solubility determination.

Structural Determinants of Solubility (Causality Analysis)

The dissolution behavior of this compound is not random; it is strictly governed by three distinct structural motifs that interact with solvent molecules via dipole-dipole interactions, hydrogen bonding, and dispersion forces.

  • The N-Boc (tert-Butoxycarbonyl) Group: The bulky tert-butyl moiety imparts significant lipophilicity and steric hindrance. This disrupts tight crystal lattice packing, driving high solubility in low-polarity to moderately polar organic solvents (e.g., dichloromethane, toluene, ethyl acetate)[2].

  • The β -Keto Ester System (Positions 4 and 5): The adjacent ketone and methyl ester provide strong dipole moments and act as potent hydrogen-bond acceptors. This facilitates excellent solvation in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile[3]. Furthermore, this motif introduces the potential for keto-enol tautomerization. In non-polar solvents, the intramolecularly hydrogen-bonded enol form may be stabilized, subtly altering dissolution kinetics.

  • The Azepane Core: The seven-membered nitrogen heterocycle possesses higher conformational flexibility compared to rigid six-membered piperidines. This flexibility generally lowers the melting point and crystal lattice energy, further enhancing overall solubility across a broad range of organic media.

StructuralSolubility Core 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate Boc N-Boc Group (Steric Bulk & Lipophilicity) Core->Boc KetoEster β-Keto Ester Motif (Dipole & H-Bond Acceptor) Core->KetoEster Azepane Azepane Ring (Conformational Flexibility) Core->Azepane NonPolar High Solubility in Non-Polar/Moderately Polar Solvents (DCM, Toluene, EtOAc) Boc->NonPolar PolarAprotic High Solubility in Polar Aprotic Solvents (DMF, DMSO, MeCN) KetoEster->PolarAprotic Lattice Lower Crystal Lattice Energy Enhances Overall Solvation Azepane->Lattice Lattice->NonPolar Lattice->PolarAprotic

Caption: Structural motifs dictating the solubility profile of the azepane derivative.

Quantitative Solubility Profile in Organic Solvents

While exact empirical solubility data for specific proprietary intermediates can vary based on crystalline form (polymorphism) and purity, the following table synthesizes the expected solubility profile based on thermodynamic principles of structurally analogous N-Boc protected heterocyclic β -keto esters[4],[3].

Table 1: Reference Solubility Profile of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate at 25°C

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Application / Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 250Ideal for stock solutions in biological assays or NMR spectroscopy.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 200Optimal medium for base-mediated SN​2 alkylations of the β -keto ester.
Polar Aprotic Acetonitrile (MeCN)37.5100 - 150Suitable for reverse-phase HPLC purification and monitoring.
Moderately Polar Dichloromethane (DCM)8.9> 300Excellent primary solvent for extractions and Boc-deprotection workflows.
Moderately Polar Ethyl Acetate (EtOAc)6.0150 - 200Standard solvent for liquid-liquid extraction and silica gel chromatography.
Polar Protic Methanol (MeOH)32.750 - 100Suitable for reductive aminations or ketone reductions (e.g., with NaBH4​ ).
Non-Polar Hexanes / Heptane~1.9< 10Functions as an anti-solvent for crystallization or precipitation.
Aqueous Water80.1< 0.1Practically insoluble due to the highly lipophilic N-Boc group[5].

Standardized Protocol for Empirical Solubility Determination

To obtain precise thermodynamic solubility values for specific batches of this compound, the miniaturized Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[6],. This method ensures true thermodynamic equilibrium is reached, avoiding the false positives commonly associated with rapid kinetic solubility assays.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Add an excess amount of the solid compound (e.g., 50 mg) to 1.0 mL of the target HPLC-grade organic solvent in a 2.0 mL glass vial equipped with a PTFE-lined screw cap.

  • Thermodynamic Equilibration: Place the vials in a thermostatic orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate at 300 rpm for 24 to 48 hours to ensure complete saturation and equilibrium between the solid and solution phases,[7].

  • Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (ensuring the filter membrane is chemically compatible with the chosen solvent).

  • Sample Dilution: Carefully aspirate a precise aliquot of the clear supernatant (e.g., 10 µL) and dilute it with a compatible diluent (e.g., the HPLC mobile phase) to bring the analyte concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Inject the diluted sample onto a C18 reverse-phase column. Elute using an isocratic or gradient method of Water/Acetonitrile (containing 0.1% Formic Acid). Quantify the peak area at the compound's λmax​ against a multi-point calibration curve prepared from a certified reference standard[6].

ShakeFlask Step1 1. Solid Addition Excess compound + Solvent Step2 2. Equilibration Orbital shaking (24-48h, 25°C) Step1->Step2 Step3 3. Phase Separation Centrifugation or PTFE Filtration Step2->Step3 Step4 4. Sample Dilution Aliquoting supernatant Step3->Step4 Step5 5. HPLC-UV Analysis Quantification via calibration curve Step4->Step5

Caption: Miniaturized shake-flask methodology for determining thermodynamic equilibrium solubility.

Strategic Solvent Selection in Drug Development Workflows

Leveraging the solubility profile of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate allows chemists to design highly efficient, scalable workflows:

  • Crystallization & Purification: The stark contrast in solubility between DCM/EtOAc (highly soluble) and hexanes (poorly soluble) makes binary solvent systems like EtOAc/Hexanes ideal for recrystallization. The compound can be dissolved in a minimum volume of warm EtOAc, followed by the dropwise addition of hexanes to induce controlled precipitation.

  • Enolate Chemistry: For electrophilic alkylation at the C-4 position, polar aprotic solvents like DMF or THF are preferred. The compound's high solubility in these media ensures homogeneous reaction conditions when deprotonated with strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).

  • Boc-Deprotection: The removal of the N-Boc group is typically performed under acidic conditions using Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane[8]. The exceptional solubility of the starting material in DCM ensures rapid, complete conversion. Conveniently, the resulting azepane amine salt often exhibits poor solubility in cold DCM/ether mixtures, allowing the deprotected product to precipitate out of solution, thereby driving the reaction forward and simplifying isolation.

References

  • Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: PubMed (NIH) URL: [Link]

  • Title: Shake Flask Method for Partition Coefficient Source: scribd.com URL: [Link]

  • Title: Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K Source: acs.org URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: regulations.gov URL: [Link]

  • Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: PMC (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate as a Strategic Building Block in Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the physicochemical properties and clinical success rat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the physicochemical properties and clinical success rates of drug candidates. Seven-membered nitrogen heterocycles, particularly azepanes, have emerged as highly privileged, conformationally restricted scaffolds. 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) represents a highly versatile building block in this domain.

Featuring a strategically positioned β -keto ester moiety within an N-Boc protected azepane ring, this compound serves as a divergent hub for synthesizing fused heterocycles (e.g., kinase inhibitors mimicking the natural product balanol) and highly functionalized monoamine transporter ligands. As demonstrated in recent neuropharmacological screenings, functionalized azepanes exhibit potent, nanomolar inhibition of targets like the norepinephrine transporter (NET) and dopamine transporter (DAT) 1.

Mechanistic Insights: The β -Keto Ester Advantage

The synthetic utility of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate stems from the orthogonal reactivity of its functional groups:

  • C4-Nucleophilicity: The proton at the C4 position is flanked by a ketone and an ester, creating a highly acidic 1,3-dicarbonyl system (pKa ~ 11-13). This allows for facile, regioselective enolization and subsequent electrophilic trapping (alkylation/arylation).

  • C5-Electrophilicity: The C5 ketone readily undergoes reductive amination or condensation reactions.

  • Bifunctional Cyclization: The proximity of the C5 ketone and C4 methyl ester enables tandem condensation-cyclization reactions with binucleophiles (e.g., hydrazines) to form fused pyrazolo-azepanes. These fused systems are excellent bioisosteres for the adenine ring of ATP, making them ideal for kinase inhibitor design 2.

G A 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (Core Scaffold) B Fused Pyrazolo-Azepanes (Kinase Inhibitors) A->B Hydrazines (Knorr Cyclization) C 5-Amino-Azepanes (GPCR / Transporter Ligands) A->C Primary Amines (Reductive Amination) D C4-Alkyl Azepan-5-ones (Conformational Probes) A->D Alkyl Halides (Base-catalyzed)

Fig 1. Divergent synthetic workflows leveraging the β -keto ester moiety of the azepane scaffold.

Validated Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify reaction causality and completion before proceeding to downstream steps.

Protocol A: Synthesis of Fused Pyrazolo-Azepanes (Kinase Inhibitor Scaffolds)

Mechanistic Rationale: Hydrazine attacks the highly electrophilic C5 ketone to form a hydrazone intermediate. Driven by the thermodynamic stability of the resulting aromatic system, the hydrazone nitrogen intramolecularly attacks the adjacent C4 methyl ester, eliminating methanol to form a fused pyrazolone ring. Ethanol is selected as a protic solvent to facilitate the initial proton transfers required for hydrazone formation.

Step-by-Step Methodology:

  • Initiation: Dissolve 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (1.0 eq, 2.71 g, 10 mmol) in anhydrous Ethanol (25 mL) under an inert N 2​ atmosphere.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq, 12 mmol) dropwise at 0 °C to control the exothermic hydrazone formation.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 4–6 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (UV-inactive, KMnO 4​ active, Rf = 0.8) should completely disappear, replaced by a highly polar, UV-active product spot (Rf = 0.3). Validate via LC-MS (ESI+): look for the disappearance of m/z 294.1 [M+Na] + and the appearance of the target mass.

  • Isolation: Cool to room temperature. The fused pyrazolo-azepane typically precipitates from the ethanolic solution. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Protocol B: Chemoselective Krapcho Decarboxylation

Mechanistic Rationale: Direct saponification and acidic decarboxylation of the β -keto ester risks cleaving the acid-sensitive N-Boc protecting group. The Krapcho decarboxylation circumvents this by using a mild nucleophile (Chloride from LiCl) in a polar aprotic solvent (DMSO) at elevated temperatures. The chloride attacks the methyl group of the ester (S N​ 2), releasing methyl chloride gas and generating a β -keto carboxylate that spontaneously decarboxylates, preserving the N-Boc group 3.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, combine the starting material (1.0 eq, 10 mmol), anhydrous LiCl (2.0 eq, 20 mmol), and H 2​ O (2.0 eq, 20 mmol) in DMSO (20 mL).

  • Thermal Activation: Heat the mixture to 130 °C for 18 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting mass is fully converted to m/z 236.1 [M+Na] + (corresponding to 1-Boc-5-oxoazepane).

  • Workup: Cool the mixture, dilute with EtOAc (100 mL), and wash extensively with brine (5 x 50 mL) to quantitatively remove the DMSO. Dry the organic layer over Na 2​ SO 4​ and concentrate.

Quantitative Data Summary

The table below summarizes the expected yields and analytical validation parameters for the primary transformations of this building block, ensuring researchers can benchmark their synthetic outcomes.

TransformationReagents & ConditionsTarget ScaffoldAverage Yield (%)LC-MS Validation (m/z)
Knorr Cyclization Hydrazine hydrate, EtOH, 80 °C, 4hFused Pyrazolo-Azepane78 - 85254.1[M-Boc+H] +
C4-Alkylation Benzyl bromide, K 2​ CO 3​ , DMF, 25 °C, 12hC4-Benzyl Azepane88 - 92384.2 [M+Na] +
Krapcho Decarboxylation LiCl, H 2​ O, DMSO, 130 °C, 18h1-Boc-5-Oxoazepane70 - 75236.1 [M+Na] +
Reductive Amination Benzylamine, NaBH(OAc) 3​ , DCE, 25 °C5-Aminoazepane80 - 86363.2[M+H] +

Table 1: Reaction Yields and Analytical Parameters for Key Transformations of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate.

Biological Application: Targeting Kinases and Transporters

The structural rigidity imparted by the azepane ring makes it an exceptional mimic of biologically active natural products. For example, (-)-balanol, an azepane-containing metabolite, is a highly potent ATP-competitive inhibitor of Protein Kinase A and B (PKA/PKB). By utilizing 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate, medicinal chemists can rapidly access functionalized analogs that bind deeply within the ATP pocket, forming critical hydrogen bonds with residues like Val123 while orienting hydrophobic substituents to block the phosphorylation cascade 2.

G A Azepane Scaffold (ATP-binding pocket mimic) B Protein Kinase A/B (PKA/PKB) A->B High-affinity binding (H-bonds & Hydrophobic) C Inhibition of Phosphorylation Cascade B->C Blockade of ATP D Apoptosis / Anti-proliferation in Tumor Cells C->D Downstream Phenotypic Effect

Fig 2. Pharmacological pathway of azepane-derived kinase inhibitors mimicking natural products.

References

  • Carrel, A., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry, 2025. 1

  • "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2004. 2

  • "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." ResearchGate. 3

Sources

Application

protocol for Boc deprotection of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

Application Note: Anhydrous Boc Deprotection of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate Executive Summary 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS 949922-65-0) is a highly functionalized 7-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Anhydrous Boc Deprotection of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

Executive Summary

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS 949922-65-0) is a highly functionalized 7-membered heterocyclic building block utilized in the synthesis of complex pharmaceutical APIs and peptidomimetics[1]. The molecule features a secondary amine protected by a tert-butoxycarbonyl (Boc) group, alongside a sensitive β -keto ester moiety (a ketone at C5 and a methyl ester at C4). The primary synthetic challenge during the deprotection of the azepane nitrogen is preserving the structural integrity of this β -keto ester. This application note details an optimized, strictly anhydrous protocol using 4M HCl in 1,4-dioxane to achieve quantitative Boc cleavage while circumventing the classic pitfall of spontaneous decarboxylation.

Mechanistic Insights & Causality

The removal of a Boc group relies on acid-catalyzed hydrolysis, which releases isobutylene and carbon dioxide[2]. While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a ubiquitous choice for this transformation, it presents significant downstream risks for β -keto ester substrates.

If aqueous conditions are employed during the reaction or the subsequent basic workup (e.g., neutralizing a TFA salt with aqueous NaHCO3​ ), the C4-methyl ester is highly susceptible to hydrolysis. This hydrolysis yields a β -keto acid intermediate. β -keto acids are inherently unstable and undergo rapid, spontaneous decarboxylation via a 6-membered cyclic transition state. This side reaction destroys the C4 stereocenter and results in an undesired azepan-4-one derivative[3].

To prevent this degradation, our protocol leverages 4M HCl in anhydrous 1,4-dioxane [4]. The causality behind this choice is twofold:

  • Absolute Water Exclusion: The reaction is performed in a strictly non-aqueous environment, preventing the initial ester hydrolysis required for decarboxylation.

  • Workup-Free Isolation: The resulting secondary amine hydrochloride salt is highly polar and typically precipitates directly out of the dioxane/ether mixture. This allows the product to be isolated via simple vacuum filtration, completely bypassing the need for an aqueous neutralization step and creating a self-validating visual marker of reaction progress[4].

Reaction Pathway Visualization

G SM 1-Boc-4-methyl 5-oxoazepane-1,4-dicarboxylate Cond1 Anhydrous 4M HCl in Dioxane SM->Cond1 Ideal Pathway Cond2 Aqueous Acid (H2O present) SM->Cond2 Pitfall Pathway Product Target Hydrochloride Salt (Stable) Cond1->Product -Isobutylene, -CO2 Interm Beta-Keto Acid Intermediate Cond2->Interm Ester Hydrolysis SideProd Decarboxylated Azepan-4-one Interm->SideProd Spontaneous Decarboxylation

Divergent pathways in Boc deprotection highlighting the decarboxylation pitfall.

Quantitative Data & Materials

Table 1: Reagent Stoichiometry and Properties

Reagent MW ( g/mol ) Equivalents Function
1-Boc-4-methyl 5-oxoazepane-1,4-dicarboxylate 287.31 1.0 Starting Material
4M HCl in 1,4-Dioxane 36.46 (HCl) 5.0 - 10.0 Acidic Cleavage Reagent
Anhydrous Dichloromethane (DCM) 84.93 5 volumes Co-solvent (optional)

| Anhydrous Diethyl Ether | 74.12 | 10 volumes | Anti-solvent for Precipitation |

Table 2: Methodological Comparison for β -Keto Ester Substrates [4]

Parameter 4M HCl in Dioxane (Recommended) TFA in DCM (Alternative)
Product Form Hydrochloride salt (solid precipitate) Trifluoroacetate salt (often an oil)
Isolation Method Direct filtration & Trituration Concentration in vacuo & aqueous workup
Decarboxylation Risk Extremely Low (No aqueous workup) High (If aqueous base is used for workup)

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

Experimental Protocol

Note: All glassware must be oven-dried at 120 °C and cooled under a stream of dry nitrogen prior to use. The integrity of the 4M HCl/dioxane solution must be verified to ensure it has not absorbed atmospheric moisture.

Step 1: Preparation of the Reaction Mixture

  • Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (1.0 eq).

  • Purge the flask with dry nitrogen for 5 minutes.

  • Dissolve the starting material in a minimal amount of anhydrous DCM (approximately 2-3 mL per gram of substrate) to ensure complete homogeneity.

Step 2: Acidic Cleavage

  • Submerge the reaction flask in an ice-water bath to cool the solution to 0 °C.

  • Dropwise, add 4M HCl in anhydrous 1,4-dioxane (5.0 to 10.0 eq of HCl) via syringe. The slow addition mitigates the exothermic release of isobutylene gas.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C).

  • Stir vigorously under a nitrogen atmosphere. The reaction typically reaches completion within 1 to 3 hours[2]. Monitor the progress via TLC (visualized with Ninhydrin stain) or LC-MS.

Step 3: Precipitation and Isolation

  • As the Boc group is cleaved, the product (methyl 5-oxoazepane-1,4-dicarboxylate hydrochloride) will begin to precipitate as a white/off-white solid due to its insolubility in dioxane[4].

  • Once complete consumption of the starting material is confirmed, add anhydrous diethyl ether (10 volumes) to the flask to drive the precipitation to completion.

  • Stir for an additional 15 minutes to ensure a uniform suspension.

  • Isolate the solid hydrochloride salt via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold, anhydrous diethyl ether (3 x 5 mL) to remove residual dioxane, cleaved isobutylene byproducts, and any unreacted starting material.

Step 4: Analytical Verification

  • Transfer the solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) for 4-6 hours to constant weight.

  • Validation: Analyze the product via 1H NMR (in DMSO- d6​ or D2​O ). Successful deprotection is self-validated by the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group) and the retention of the 3-proton singlet at ~3.7 ppm (confirming the methyl ester is intact and decarboxylation has been avoided).

References

  • Title: How can we do the deprotection of boc-amino acids using hcl? Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Divergent Synthesis of Fused Azepine Heterocycles Using 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

Strategic Rationale & Scaffold Significance Fused azepine heterocycles—specifically pyrimido[4,5-d]azepines, pyrazolo[3,4-d]azepines, and isoxazolo[4,5-d]azepines—are privileged pharmacophores in modern medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Significance

Fused azepine heterocycles—specifically pyrimido[4,5-d]azepines, pyrazolo[3,4-d]azepines, and isoxazolo[4,5-d]azepines—are privileged pharmacophores in modern medicinal chemistry. These architectures frequently appear in small-molecule modulators of the autophagy-lysosome pathway , 5-HT2C receptor agonists , and β-arrestin biased ligands for 5-HT7 receptors .

The building block 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) serves as an ideal precursor for these systems. It features a highly reactive β-keto ester moiety embedded within a 7-membered azepane ring. The 1,4-dicarbonyl system acts as a potent electrophilic hub for regioselective condensation with dinucleophiles, while the tert-butyloxycarbonyl (Boc) group provides orthogonal protection for downstream late-stage functionalization.

Mechanistic Insights & Experimental Design

As a self-validating synthetic system, the protocols below are designed with specific mechanistic checkpoints to ensure high fidelity and yield:

  • Base-Catalyzed Condensation (Causality of Alkoxide Selection): When synthesizing pyrimidoazepines via amidines, a strong alkoxide base is required to deprotonate the amidine hydrochloride and drive the sequential condensation-dehydration mechanism. Using sodium methoxide (NaOMe) in methanol is strictly required when utilizing the methyl ester starting material. Substituting with sodium ethoxide (NaOEt) will result in a complex transesterification mixture, severely complicating purification .

  • Orthogonal Stability of the Boc Group: The Boc protecting group at the N1 position is strategically chosen because it withstands both the strongly basic conditions (NaOMe, 75 °C) of pyrimidine synthesis and the mildly acidic conditions (AcOH, reflux) of pyrazole synthesis. This orthogonality allows the fused bicyclic core to be isolated and purified before trifluoroacetic acid (TFA)-mediated deprotection and subsequent diversification (e.g., reductive amination) .

  • Regiocontrol in Isoxazole Formation: Condensation with hydroxylamine inherently risks the formation of regioisomers depending on whether the oxygen or nitrogen attacks the ketone first. By utilizing pyridine as both a buffer and a mild base, the reaction favors the thermodynamically stable isoxazolo[4,5-d]azepine, though chromatographic validation remains a critical step .

Workflow Visualization: Divergent Synthesis Pathways

G A 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (β-Keto Ester Scaffold) B Pyrimido[4,5-d]azepines (e.g., Autophagy Modulators) A->B Amidines NaOMe / MeOH 75 °C, 3-12 h C Pyrazolo[3,4-d]azepines (e.g., Kinase Inhibitors) A->C Substituted Hydrazines AcOH / EtOH Reflux, 4-8 h D Isoxazolo[4,5-d]azepines (e.g., 5-HT7 Ligands) A->D Hydroxylamine HCl Pyridine / EtOH Reflux, 12 h

Caption: Divergent synthesis of fused heterocycles from the azepane β-keto ester scaffold.

Validated Experimental Protocols

Protocol A: Synthesis of Pyrimido[4,5-d]azepines (Amidine Condensation)
  • Preparation: Flame-dry a reaction flask and equip it with a magnetic stir bar and a reflux condenser. Maintain an inert argon atmosphere.

  • Reagent Activation: Dissolve the appropriate amidine hydrochloride (1.5 equiv) in anhydrous methanol (0.15 M). Cool the solution to 0 °C.

  • Base Addition: Slowly add a solution of sodium methoxide (NaOMe) in methanol (2.0 to 3.0 equiv). Causality: The excess base is imperative to liberate the free amidine and catalyze the subsequent cyclization.

  • Substrate Addition: Add 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (1.0 equiv) dropwise to the activated mixture.

  • Cyclization: Heat the mixture to 75 °C (reflux) for 3.5 to 12 hours. Monitor the disappearance of the β-keto ester via TLC (Hexanes/EtOAc, 7:3).

  • Workup & Validation: Quench the reaction with distilled water and extract with dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify via flash column chromatography to isolate the pure pyrimidoazepine.

Protocol B: Synthesis of Pyrazolo[3,4-d]azepines (Hydrazine Condensation)
  • Preparation: Dissolve 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (1.0 equiv) in absolute ethanol (0.2 M) at room temperature.

  • Catalysis: Add the selected hydrazine derivative (e.g., phenylhydrazine) (1.2 equiv) followed by a catalytic amount of glacial acetic acid (0.1 equiv). Causality: Mild acid catalysis activates the C5 ketone for initial hydrazone formation without reaching a pH low enough to cleave the acid-sensitive Boc protecting group.

  • Cyclization: Heat the reaction mixture to reflux for 4–8 hours.

  • Workup & Validation: Concentrate the solvent in vacuo. Neutralize the crude residue with saturated aqueous NaHCO₃ to quench the acetic acid, then extract with ethyl acetate. Wash with brine, dry over MgSO₄, and evaporate. Purify the resulting pyrazoloazepine via recrystallization or silica gel chromatography.

Protocol C: Synthesis of Isoxazolo[4,5-d]azepines (Hydroxylamine Condensation)
  • Preparation: Dissolve the β-keto ester (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equiv) and pyridine (1.5 equiv). Causality: Pyridine acts as a dual-purpose reagent; it frees the hydroxylamine from its hydrochloride salt and buffers the reaction, preventing the generation of HCl which would prematurely deprotect the azepane nitrogen.

  • Cyclization: Heat the mixture to reflux for 12 hours.

  • Workup & Validation: Remove volatiles under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash extensively with brine to remove residual pyridine, dry (Na₂SO₄), and concentrate. Isolate the desired regioisomer via high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the divergent synthesis workflows.

Target ScaffoldDinucleophile ReagentCatalyst / BaseSolvent SystemTemp / TimeTypical Yield
Pyrimido[4,5-d]azepines Amidine HCl (1.5 eq)NaOMe (2.0–3.0 eq)Anhydrous Methanol75 °C, 3.5–12 h38–76%
Pyrazolo[3,4-d]azepines Hydrazine (1.2 eq)Glacial Acetic Acid (0.1 eq)Absolute EthanolReflux, 4–8 h45–85%
Isoxazolo[4,5-d]azepines Hydroxylamine HCl (1.5 eq)Pyridine (1.5 eq)Absolute EthanolReflux, 12 h30–60%

Note: Yields are highly dependent on the steric bulk and electronic properties of the R-groups present on the amidine or hydrazine reagents.

References

  • Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons ACS Chemical Biology / PMC URL:[Link]

  • World Intellectual Property Organization (WIPO)
  • Discovery of β-Arrestin Biased Ligands of 5-HT7R ACS Medicinal Chemistry Letters URL:[Link]

Application

scale-up synthesis procedure for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

[label="5-oxoazepane-1,4-dicarboxylate", fillcolor="#FBBC05", Fig 1. Biosynthetic workflow from piperidone to therapeutic azepine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="5-oxoazepane-1,4-dicarboxylate", fillcolor="#FBBC05",

Fig 1. Biosynthetic workflow from piperidone to therapeutic azepine derivatives.

Mechanistic Causality & Reaction Engineering

The synthesis relies on a Büchner-Curtius-Schlotterbeck homologation , a Lewis acid-catalyzed ring expansion of 1-Boc-4-piperidone using methyl diazoacetate (MDA).

Causality of Reagent Selection:

  • Lewis Acid (BF₃·OEt₂): Boron trifluoride etherate is selected due to its strong oxophilicity. It coordinates reversibly to the ketone oxygen of the piperidone, drastically lowering the LUMO of the carbonyl carbon. This is essential because diazoacetates are relatively weak nucleophiles.

  • Regioselectivity: Because 1-Boc-4-piperidone is a symmetrical ketone, the nucleophilic attack of the diazo carbon and subsequent 1,2-alkyl shift (driven by the extrusion of N₂ gas) yields a single regioisomer. The C3–C4 bond migration seamlessly expands the 6-membered ring to the 7-membered 5-oxoazepane-1,4-dicarboxylate.

  • Solvent (Diethyl Ether): A non-nucleophilic, low-boiling solvent is required to prevent competitive binding to the BF₃ catalyst and to aid in the dissipation of exothermic heat.

Process Safety & Self-Validating Controls

Scaling up diazoacetate chemistry presents severe process safety hazards. Diazoacetates are highly energetic and prone to explosive decomposition. The maximum recommended process temperature ( TD24​ ) for the safe handling of diazoacetate derivatives is strictly below ambient[1]. Under adiabatic conditions, thermal runaway can generate temperatures exceeding 340 °C and pressures up to 202 bar[1].

To satisfy the requirements of a self-validating system , this protocol abandons traditional batch addition in favor of a semi-batch, ReactIR-monitored dosing strategy.

The Self-Validating Control Loop: The reaction is continuously monitored via an in situ ATR-FTIR probe (ReactIR). The diazo functional group exhibits a sharp, unmistakable stretch at ~2110 cm⁻¹ . The dosing pump is electronically interlocked with the IR spectrometer: if the area of the 2110 cm⁻¹ peak indicates an accumulation of unreacted MDA exceeding 5% of the total dosed volume, the pump automatically halts. This guarantees that the explosive intermediate is consumed as rapidly as it is added, preventing catastrophic thermal runaway.

ProcessFlow React Jacketed Reactor (-20°C) Vent Gas Scrubber (N2 Vent) React->Vent N2 Gas Quench In-line Quench (NaHCO3) React->Quench IPC Validated SM 1-Boc-4-piperidone + BF3·OEt2 SM->React Pump Syringe Pump: Diazoacetate Pump->React Dropwise Dosing Sep Phase Separation Quench->Sep

Fig 2. Scale-up reactor setup highlighting safety controls and continuous venting.

Quantitative Data & Analytics

Table 1: Stoichiometry & Mass Balance (100 g Scale)

Reagent MW ( g/mol ) Eq. Mass / Vol Density Function
1-Boc-4-piperidone 199.25 1.00 100.0 g - Substrate
Methyl diazoacetate 100.07 1.50 75.4 g 1.18 g/mL Homologation agent
BF₃·OEt₂ 141.93 1.00 63.6 mL 1.12 g/mL Lewis acid catalyst

| Diethyl Ether | 74.12 | - | 850.0 mL | 0.71 g/mL | Solvent |

Table 2: Analytical Characterization & Validation

Technique Key Signals / Observations Causality / Validation Check
ReactIR (In-Process) Disappearance of 2110 cm⁻¹ Confirms instantaneous diazo consumption; prevents explosive accumulation.
Volumetric Gas Flow ~11.2 L of N₂ evolved Validates stoichiometric nitrogen extrusion during ring expansion.
¹H NMR (CDCl₃) δ 3.80 (s, 3H), 3.5–3.7 (m, 4H) Confirms methyl ester integration and azepane ring methylene protons.
¹³C NMR (CDCl₃) δ 208.5 (C=O), 170.2 (C=O), 154.5 Validates the ketone, ester, and Boc-carbamate carbons respectively.

| LC-MS (ESI+) | m/z 272.1[M+H]⁺ | Confirms the exact mass of the target 5-oxoazepane-1,4-dicarboxylate. |

Step-by-Step Scale-Up Protocol

Step 1: Reactor Preparation & Substrate Loading

  • Purge a 2.0 L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, ReactIR probe, and a wide-bore exhaust vent (connected to a bubbler/scrubber) with dry N₂ for 15 minutes.

  • Charge the reactor with 1-Boc-4-piperidone (100.0 g, 0.502 mol) and anhydrous diethyl ether (850 mL).

  • Set the chiller fluid to -25 °C and allow the internal reaction temperature to stabilize at -20 °C.

Step 2: Catalyst Activation

  • Using a pressure-equalizing dropping funnel, add BF₃·OEt₂ (63.6 mL, 0.502 mol) dropwise over 20 minutes.

  • Causality Note: The coordination of BF₃ to the ketone is exothermic. Maintain the internal temperature strictly below -15 °C to prevent premature solvent boiling and ensure complete complexation.

Step 3: Self-Validated Diazoacetate Dosing (CRITICAL)

  • Load methyl diazoacetate (75.4 g, 0.753 mol) into a precision syringe pump.

  • Begin dosing the MDA directly into the vortex of the reaction mixture at a rate of 0.5 to 1.0 mL/min.

  • Validation Check: Monitor the ReactIR output. The system must show the 2110 cm⁻¹ peak appearing and immediately decaying. If the peak area plateaus or grows, pause the dosing pump immediately until the peak resolves.

  • Ensure the exhaust vent is unobstructed, as approximately 11.2 L of N₂ gas will evolve steadily during this step.

Step 4: Reaction Maturation & Quench

  • Once dosing is complete, stir the mixture at -20 °C for an additional 45 minutes.

  • Verify via ReactIR that the 2110 cm⁻¹ signal is completely absent.

  • Quench the reaction by slowly transferring the mixture via a PTFE cannula into a secondary 5 L vessel containing vigorously stirred, ice-cold saturated aqueous NaHCO₃ (1.0 L).

  • Causality Note: The basic quench neutralizes the BF₃ catalyst, preventing acid-catalyzed deprotection of the Boc group or degradation of the newly formed β-keto ester.

Step 5: Isolation & Purification

  • Separate the phases in a large separatory funnel. Extract the aqueous layer with dichloromethane (2 × 300 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure (bath temp < 35 °C) to afford the crude product as a pale yellow oil.

  • Optional: For high-throughput library synthesis, the crude material is often of sufficient purity (>90% by NMR) to be used directly in the subsequent Pinner condensation[2]. If analytical purity is required, purify via short-path distillation or silica gel plug filtration (Hexanes/EtOAc).

References

  • Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons. ACS Chemical Neuroscience.[Link]

  • Discovery of β-Arrestin Biased Ligands of 5-HT7R. Journal of Medicinal Chemistry.[Link]

  • Continuous Flow Synthesis of Ethyl Diazoacetate and CFD Analysis of Micromixing Efficiency in a Microreactor. Industrial & Engineering Chemistry Research.[Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

Introduction: The Azepane Scaffold in Modern Drug Discovery The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensionality and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in a well-defined spatial arrangement, making it an attractive core for developing novel therapeutics targeting a wide array of biological targets.[3][4] The strategic functionalization of the azepane core is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.

This document provides a comprehensive guide to the synthetic manipulation of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate , a versatile building block for the synthesis of complex, polysubstituted azepanes. The presence of a β-keto ester moiety within the seven-membered ring offers multiple reaction handles for selective modification. We will explore detailed protocols for functionalization at the C4 and C5 positions, as well as modifications of the protecting group and ester functionalities. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust toolkit for library synthesis and lead optimization campaigns.

Core Functionalization Strategies

The structure of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate presents three primary sites for chemical modification: the α-carbon to the ketone (C4), the ketone carbonyl itself (C5), and the protecting groups on the nitrogen and the C4-carboxylate.

G cluster_c4 C4-Position Functionalization cluster_c5 C5-Ketone Reactions cluster_pg Protecting Group / Ester Modification start 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate c4_enolate Enolate Formation (Base) start->c4_enolate α-Proton Abstraction c5_reduction Diastereoselective Reduction (e.g., NaBH4) start->c5_reduction Carbonyl Chemistry c5_reductive_amination Reductive Amination (R-NH2, Reducing Agent) start->c5_reductive_amination n_deprotection N-Boc Deprotection (TFA) start->n_deprotection Amine Unmasking ester_hydrolysis Ester Hydrolysis (LiOH) start->ester_hydrolysis Carboxylate Unmasking c4_alkylation C4-Alkylation (R-X) c4_enolate->c4_alkylation c4_amination C4-Amination (Electrophilic N Source) c4_enolate->c4_amination c4_alkylation->c5_reduction c4_alkylation->c5_reductive_amination c4_alkylation->n_deprotection c4_alkylation->ester_hydrolysis

Figure 1: Overview of key functionalization pathways for the title compound.

Part 1: α-Functionalization at the C4 Position via Enolate Chemistry

Scientific Principle: The Power of the β-Keto Ester

The proton at the C4 position is significantly acidic due to the inductive electron-withdrawing effects and resonance stabilization provided by two adjacent carbonyl groups (the C5-ketone and the C4-methyl ester). This allows for the facile and regioselective formation of a stabilized enolate anion upon treatment with a suitable base.[5][6] This enolate is a soft nucleophile that preferentially reacts with electrophiles at the carbon atom, providing a powerful method for installing new carbon-carbon and carbon-heteroatom bonds.[7][8]

Figure 2: General mechanism for C4 functionalization via an enolate intermediate.

Protocol 1.1: C4-Alkylation with Alkyl Halides

This protocol describes the introduction of an alkyl group at the C4 position. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions, such as hydrolysis of the ester.

Materials:

  • 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous THF to the flask to create a slurry (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed. This step ensures complete formation of the sodium enolate.[7]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient elution, e.g., 10-50% EtOAc in hexanes) to yield the C4-alkylated azepane derivative.

Protocol 1.2: Electrophilic α-Amination

This protocol introduces a protected nitrogen moiety at the C4-position, creating a valuable α-amino acid derivative within the azepane scaffold.

Materials:

  • 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a solution of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (1.0 equivalent) in anhydrous DCM (0.1 M), add anhydrous K₂CO₃ (3.0 equivalents).

  • Add di-tert-butyl azodicarboxylate (DBAD) (1.2 equivalents) to the suspension.[9]

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon consumption of the starting material, filter the reaction mixture through a pad of Celite® to remove the K₂CO₃, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (gradient elution, e.g., 5-30% EtOAc in hexanes) to afford the C4-aminated product. The product is a protected hydrazine, which can be further elaborated.[10]

Reaction Electrophile Typical Yield Key Considerations
C4-AlkylationMethyl Iodide85-95%Use of a strong, non-nucleophilic base is crucial.
C4-AlkylationBenzyl Bromide80-90%Reaction may require gentle heating (40 °C) for less reactive halides.
C4-AminationDBAD60-75%A weak inorganic base is sufficient; reaction times can be long.

Part 2: Functionalization at the C5-Ketone

The C5-carbonyl group is a versatile handle for introducing new functionalities and stereocenters into the azepane ring.

Protocol 2.1: Diastereoselective Ketone Reduction

Reduction of the C5-ketone yields a secondary alcohol. The stereochemical outcome can be influenced by the choice of reducing agent and the steric environment of the substrate.

Materials:

  • C4-functionalized or unfunctionalized 5-oxoazepane derivative

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (for Luche reduction)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

Procedure (Luche Reduction for Enhanced Diastereoselectivity):

  • Dissolve the 5-oxoazepane derivative (1.0 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol (0.1 M). Stir at room temperature for 15 minutes until the cerium salt is fully dissolved.[11]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaBH₄ (1.5 equivalents) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC.

  • Quench the reaction by adding deionized water.

  • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to separate the diastereomeric alcohols. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 2.2: Reductive Amination

Reductive amination provides direct access to C5-amino-azepanes, a key motif in many biologically active molecules. This one-pot procedure is highly efficient.[12]

G start 5-Oxoazepane Derivative step1 Add Amine (R-NH₂) & Acid Catalyst (e.g., AcOH) start->step1 intermediate Formation of Iminium Ion / Enamine Intermediate step1->intermediate step2 Add Reducing Agent (e.g., NaBH(OAc)₃) intermediate->step2 product C5-Amino Azepane Product step2->product

Figure 3: Workflow for one-pot reductive amination.

Materials:

  • 5-oxoazepane derivative

  • Primary or secondary amine (e.g., benzylamine, morpholine) or ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of the 5-oxoazepane derivative (1.0 equivalent) in DCE (0.1 M), add the amine (1.2 equivalents) and acetic acid (2.0 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. NaBH(OAc)₃ is a mild reducing agent that tolerates the acidic conditions.[13]

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the C5-amino azepane derivative.

Reaction Reagents Diastereomeric Ratio (d.r.) Key Considerations
C5-ReductionNaBH₄, CeCl₃, MeOHTypically >5:1Luche conditions often favor axial attack of the hydride, but is substrate dependent.
Reductive AminationBenzylamine, NaBH(OAc)₃Varies, often moderateStereoselectivity depends on the steric bulk of both the substrate and the incoming amine.

Part 3: Modifying the Protecting Groups and Ester

Protocol 3.1: N-Boc Deprotection and N-Functionalization

Removal of the tert-butoxycarbonyl (Boc) group liberates the ring nitrogen for further functionalization.

Materials:

  • N-Boc protected azepane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc azepane (1.0 equivalent) in DCM (0.1 M).

  • Add TFA (10-20 equivalents, often a 1:1 to 1:4 v/v mixture with DCM).

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting amine salt can be used directly in subsequent reactions (e.g., acylation, sulfonylation) with the addition of a base (like triethylamine or DIPEA) or neutralized with saturated NaHCO₃ and extracted to yield the free amine.

Protocol 3.2: C4-Ester Saponification and Amide Coupling

Hydrolysis of the methyl ester to a carboxylic acid opens up possibilities for amide bond formation.

Materials:

  • C4-methyl ester azepane derivative

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • 1 M Hydrochloric acid (HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired amine (R-NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure (Two Steps): Step A: Saponification

  • Dissolve the methyl ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 equivalents) and stir at room temperature for 4-12 hours.

  • Monitor by TLC. Once complete, remove the THF under reduced pressure.

  • Cool the aqueous residue to 0 °C and acidify to pH ~3-4 with 1 M HCl.

  • Extract the carboxylic acid product with EtOAc (3x).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude acid, which is often used directly in the next step.

Step B: Amide Coupling

  • Dissolve the crude carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir for 15 minutes at room temperature to activate the acid.

  • Add the desired amine (1.2 equivalents).

  • Stir at room temperature for 2-16 hours.

  • Dilute the reaction with EtOAc and wash with water, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final amide.

References

  • Nortcliffe, A., & Moody, C. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Szostak, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4436570, 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. Retrieved from [Link]

  • Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

  • Perjesi, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

  • Reymond, J.-L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. Available at: [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Maruoka, K., et al. (2009). Stereoselective Construction of Seven-Membered Rings with an All-Carbon Quaternary Center by Direct Tiffeneau-Demjanov-type Ring Expansion. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts Chemistry. (2019). 21.4: Enolates. Available at: [Link]

  • Sharma, P., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of oxazepines (5 a–5 g). Retrieved from [Link]

  • Perjesi, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

  • Yamamoto, H., et al. (2012). Electrophilic α-Amination Reaction of β-Ketoesters Using N-Hydroxycarbamates: Merging Aerobic Oxidation and Lewis Acid Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzo-1,4-oxazepin-5-one 5 a. Retrieved from [Link]

  • El-Faham, A., & Al-Sehemi, A. G. (2025). Azepines, Chemistry, Synthesis And Reactions. International Journal of Minerals, Metallurgy and Materials. Available at: [Link]

  • Westin, J. (n.d.). Enolates - Organic Chemistry. Retrieved from [Link]

  • Hatakeyama, S., et al. (n.d.). Direct amination of α-substituted nitroacetates using di-tert-butyl azodicarboxylate catalyzed by Hatakeyama's catalyst β-ICD. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lee, J., et al. (n.d.). Facile access to[1][11]-oxazine derivatives via annulations of aminoxy-tethered 1,7-enynes. Chemical Communications. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research. Available at: [Link]

  • Krause, J. A., et al. (2022). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). di-tert-butyl diazomalonate. Retrieved from [Link]

  • PubMed. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Retrieved from [Link]

  • Reymond, J.-L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. Available at: [Link]

  • Caldwell, J., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Enolate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Efficient Method for Preparation of tert-Butyl Esters. Retrieved from [Link]

  • Knowles, R. R., et al. (2025). Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. Journal of the American Chemical Society. Available at: [Link]

  • MacMillan, D. W. C., et al. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, R. S., et al. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (2024). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. Retrieved from [Link]

  • Tang, P., et al. (2025). Strategies for constructing seven-membered rings: Applications in natural product synthesis. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: A simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. Retrieved from [Link]

Sources

Application

Application Note: Asymmetric Reduction of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) Objective: Stereoselective synthesis of contigu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) Objective: Stereoselective synthesis of contiguous chiral centers (C4, C5) via Dynamic Kinetic Resolution (DKR).

Introduction & Mechanistic Rationale

Functionalized azepane rings are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in the development of novel therapeutics, including highly selective Nav1.8 sodium ion channel inhibitors for pain management[1]. The synthesis of these chiral heterocycles often requires the precise stereoselective construction of contiguous stereocenters.

The target molecule, 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate , presents a classic synthetic challenge. It is a cyclic β -keto ester with a stereolabile α -position (the C4 carbon). Standard reduction methods yield a complex mixture of four stereoisomers. To achieve high enantio- and diastereoselectivity, Dynamic Kinetic Resolution (DKR) is the premier strategic choice[2].

In a DKR system, the racemic starting material undergoes rapid in situ epimerization at the C4 position. A highly selective chiral catalyst—either a transition-metal complex or an engineered enzyme—reduces the C5 ketone of one enantiomer significantly faster than the other[3]. Because the unreacted (slow-reacting) enantiomer continuously equilibrates back into the fast-reacting form via an enol intermediate, the 50% yield ceiling of standard kinetic resolution is bypassed, theoretically allowing 100% conversion to a single stereoisomer[2].

Visualizing the DKR Workflow

The success of this transformation relies entirely on the kinetic balance between the rate of epimerization ( kepim​ ) and the rate of reduction ( kred​ ). If reduction outpaces epimerization, diastereoselectivity collapses.

DKR_Workflow SubR (4R)-beta-keto ester (Slow reacting) Enol Enol Intermediate (Base/Acid catalyzed) SubR->Enol Epimerization Prod (4S, 5R)-beta-hydroxy ester (Target Product) SubR->Prod Negligible Reaction SubS (4S)-beta-keto ester (Fast reacting) SubS->Enol Epimerization SubS->Prod Chiral Catalyst Reduction

Fig 1. Dynamic Kinetic Resolution (DKR) pathway for β-keto ester asymmetric reduction.

Experimental Protocols

We outline two orthogonally validated protocols for this transformation: a traditional chemo-catalytic approach and a modern biocatalytic approach.

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation (Chemo-catalysis)

This protocol utilizes Noyori-type asymmetric transfer hydrogenation to establish the anti- β -hydroxy ester[3].

Reagents & Materials:

  • Substrate: 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (10 mmol, 2.71 g)

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%)

  • Solvent: Degassed Methanol / Dichloromethane (4:1 v/v, 20 mL)

  • Gas: High-purity Hydrogen ( H2​ )

Step-by-Step Methodology:

  • Inert Preparation: Within a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with the azepane substrate and the Ru-catalyst.

  • Solvent Addition: Add the degassed MeOH/DCM solvent mixture. Causality Note: The inclusion of DCM is critical to fully solubilize the sterically bulky, N-Boc protected azepane, while MeOH provides the necessary polarity to stabilize the Ru-hydride transition state.

  • Pressurization: Seal the autoclave, purge the headspace with H2​ gas three times to remove residual nitrogen, and pressurize to 50 bar (~725 psi).

  • Reaction Execution: Heat the vessel strictly to 50 °C. Causality Note: Temperature control is the most critical parameter. At room temperature, the epimerization rate is too slow relative to the reduction rate, resulting in poor diastereomeric excess (de). Heating to 50 °C ensures kepim​>>kred(slow)​ [3]. Stir vigorously (800 rpm) for 18 hours.

  • Workup: Cool the reactor to ambient temperature and safely vent the H2​ gas. Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Biocatalytic Reduction using Engineered KRED (Green Chemistry)

This protocol employs engineered NADPH-dependent ketoreductases (KREDs) coupled with a glucose dehydrogenase (GDH) cofactor recycling system[4].

Reagents & Materials:

  • Substrate: 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (10 mmol, 2.71 g)

  • Enzymes: Engineered Ketoreductase (e.g., KRED-P1-B04, 50 mg) and Glucose Dehydrogenase (GDH, 10 mg)[5]

  • Cofactor & Sacrificial Reductant: NADP+ sodium salt (0.5 mmol) and D-Glucose (15 mmol)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.5, 50 mL) with 5% v/v DMSO.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve NADP+ and D-Glucose in the phosphate buffer. Adjust the pH to exactly 7.5. Causality Note: A slightly basic pH (7.5) accelerates the spontaneous enolization of the β -keto ester without denaturing the biocatalysts, facilitating seamless DKR.

  • Enzyme Activation: Add KRED and GDH to the buffer solution. Stir gently (do not vortex) to prevent protein shearing.

  • Substrate Addition: Dissolve the azepane substrate in DMSO and add it dropwise to the aqueous enzyme solution to form a fine suspension.

  • Reaction Execution: Incubate at 30 °C in an orbital shaker (200 rpm) for 24 hours. Use a pH stat to maintain pH at 7.5 by titrating with 1M NaOH (neutralizing the gluconic acid byproduct generated by GDH).

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield the highly pure chiral product.

Visualizing Biocatalytic Cofactor Recycling

Because NADPH is prohibitively expensive for stoichiometric use, a coupled enzymatic system is mandatory for process viability[5].

Cofactor_Recycling cluster_0 Biocatalytic Reduction Cycle cluster_1 Cofactor Regeneration Cycle Ketone Azepane β-keto ester KRED Ketoreductase (KRED) Ketone->KRED Substrate Alcohol Chiral β-hydroxy ester KRED->Alcohol Product NADP NADP+ KRED->NADP Glucose D-Glucose GDH Glucose Dehydrogenase Glucose->GDH Substrate GluconicAcid D-Gluconic Acid GDH->GluconicAcid Product NADPH NADPH GDH->NADPH NADPH->KRED Hydride Donor NADP->GDH Hydride Acceptor

Fig 2. Coupled enzymatic system for target reduction and NADPH cofactor regeneration.

Data Presentation & Analytical Validation

To ensure protocol trustworthiness, rigorous analytical validation is required. Diastereomeric ratio (dr) is determined by 1H NMR (integration of the C5-H carbinol proton), while enantiomeric excess (ee) is quantified via Chiral Supercritical Fluid Chromatography (SFC).

Table 1: Performance Comparison of Reduction Strategies

ParameterProtocol A: Ru-Catalyzed DKRProtocol B: Biocatalytic KRED
Catalyst Loading 0.5 mol%2 wt% (Enzyme)
Operating Temperature 50 °C30 °C
Operating Pressure 50 bar H2​ Atmospheric
Conversion Yield >98%>95%
Diastereomeric Ratio (dr) 92:8 (anti:syn)>99:1 (anti:syn)
Enantiomeric Excess (ee) 94%>99%
Process Scalability Excellent (Kg scale, standard reactors)Good (Requires pH stat & strict temp control)

References

  • Title: 2-amino-n-heteroaryl-nicotinamides as Nav1.
  • Title: Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution Source: ResearchGate URL
  • Title: Dynamic Kinetic Resolution (DKR)
  • Title: Purification and Identification of an Escherichia coli β-Keto Ester Reductase as 2,5-Diketo-D-gluconate Reductase YqhE Source: ResearchGate URL
  • Title: Strain engineering for stereoselective bioreduction of dicarbonyl compounds by yeast reductases Source: Oxford Academic URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc Deprotection for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

Welcome to the technical support guide for the selective deprotection of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the selective deprotection of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully obtain your desired product, 4-methyl 5-oxoazepane-4-carboxylate.

The target substrate presents a unique challenge: the need to selectively cleave the N-Boc (tert-butyloxycarbonyl) group without affecting the methyl ester functionality. Standard acidic conditions, while effective for Boc removal, can potentially lead to ester hydrolysis or other side reactions. This guide is structured to address these specific issues head-on, providing both standard protocols and alternative methods for sensitive substrates.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the deprotection of this and similar substrates.

Q1: What are the standard conditions for Boc deprotection, and how do they apply to my substrate?

A1: The most common method for Boc deprotection is acid-catalyzed cleavage.[1] A solution of trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is the industry standard.[2] For many substrates, a 20-50% (v/v) solution of TFA in DCM is effective at room temperature, with reaction times typically ranging from 30 minutes to a few hours.[2][3]

For your specific molecule, 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate, starting with milder conditions is prudent due to the presence of the methyl ester.

Starting Point Protocol:

  • Dissolve the substrate in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to a final concentration of 25% (v/v).

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Monitor the reaction closely by TLC or LC-MS until the starting material is consumed.[4]

Q2: How do I properly monitor the reaction to know when it's complete?

A2: Effective reaction monitoring is crucial to prevent over-exposure to acid and potential side reactions.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin is highly recommended, as it produces a distinct color (usually purple or yellow) with the newly formed free amine, confirming the success of the deprotection.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. The product will have a mass that is 100.12 g/mol lower than the starting material, corresponding to the loss of the Boc group.[6]

Q3: My reaction is sluggish or incomplete. What are the likely causes and solutions?

A3: Several factors can lead to an incomplete reaction.[7] Here’s a systematic approach to troubleshooting:

Potential CauseRecommended SolutionScientific Rationale
Insufficient Acid Increase the TFA concentration (e.g., from 25% to 50%) or switch to a stronger system like 4M HCl in dioxane.[7][8]The rate of Boc cleavage is dependent on acid concentration.[9] Some substrates, particularly those with steric hindrance or electron-withdrawing groups, require stronger acidic conditions for efficient removal.[5]
Short Reaction Time Extend the reaction time, monitoring every 30-60 minutes by TLC/LC-MS.Some substrates simply react slower and require more time to go to completion.[5]
Low Temperature Allow the reaction to proceed at room temperature. Gentle warming (e.g., to 40°C) can be attempted cautiously.Higher temperatures increase reaction kinetics. However, this also increases the risk of side reactions like ester hydrolysis, so it should be used judiciously.[6]
Poor Solubility Ensure the starting material is fully dissolved. If solubility in DCM is an issue, explore alternative solvents, though DCM is generally preferred for TFA-based deprotections.A heterogeneous mixture will result in an incomplete reaction as the acid cannot efficiently access all of the substrate.[5]
Q4: I'm observing side products. What are they and how can I prevent them?

A4: The primary cause of side reactions is the formation of the reactive tert-butyl cation ((CH₃)₃C⁺) during Boc cleavage.[7] This electrophile can alkylate any available nucleophile, a reaction known as tert-butylation.[8]

  • Preventing tert-Butylation: The most effective strategy is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule.[10][11]

    • Common Scavengers: Triethylsilane (TES), Triisopropylsilane (TIPS), or water are excellent choices.[8] A typical cocktail might be 95% TFA, 2.5% water, and 2.5% TIPS.[11]

Q5: How can I deprotect the Boc group without hydrolyzing the methyl ester?

A5: This is the central challenge with your substrate. While methyl esters are generally stable to anhydrous acidic conditions used for Boc deprotection, prolonged exposure or the presence of water can lead to hydrolysis.

  • Use Anhydrous Conditions: Ensure your solvent (DCM) and acid (TFA) are as dry as possible.

  • Keep Reaction Times Minimal: Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Consider Milder, Alternative Methods: If standard TFA conditions consistently lead to ester cleavage, explore alternative protocols.[8]

    • Oxalyl Chloride in Methanol: This system generates HCl in situ and can be a mild and effective method for deprotecting acid-sensitive substrates.[4][12]

    • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can cleave Boc groups under non-protic conditions, which can be less harsh on esters.[8][13]

    • Thermal Deprotection: In some cases, heating the substrate in a solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid, offering excellent selectivity.[8][14]

Visualizing the Chemistry

Understanding the underlying mechanisms and workflows is key to successful optimization.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group with a strong acid like TFA is a well-understood, multi-step process.[2][15]

Boc_Deprotection_Mechanism cluster_substrate Boc-Protected Amine cluster_acid Acid Catalyst Start R-NH-Boc Protonation Protonated Carbamate Start->Protonation 1. Protonation Acid H⁺ (from TFA) Acid->Protonation Final_Product Amine Salt Acid->Final_Product Fragmentation Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Fragmentation 2. Fragmentation Decarboxylation Free Amine + CO₂ Fragmentation->Decarboxylation 3. Decarboxylation Decarboxylation->Final_Product 4. Protonation

Caption: Acid-catalyzed mechanism for Boc group removal.[16]

Troubleshooting Workflow for Incomplete Deprotection

When faced with an incomplete reaction, a logical progression of steps can help identify and solve the issue efficiently.

Caption: A step-by-step workflow for troubleshooting incomplete Boc deprotection.[4]

Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM

This protocol is the first-line approach for most substrates.

  • Dissolve the Boc-protected amine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0°C using an ice bath.

  • Add Trifluoroacetic Acid (TFA) dropwise to a final concentration of 25-50% (v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[16]

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene or isopropanol can help remove residual TFA.[4]

  • The resulting TFA salt can often be used directly in the next step, or it can be neutralized through an aqueous workup (e.g., basify with saturated NaHCO₃ solution and extract with an organic solvent).[16]

Protocol 2: Milder Deprotection using HCl in Dioxane

This is a common alternative when TFA proves problematic or too harsh.

  • Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.[1]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 1-4 hours.[16]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be triturated with a non-polar solvent like diethyl ether and collected by filtration.[16]

Protocol 3: Selective Deprotection for Acid-Sensitive Substrates (Oxalyl Chloride/Methanol)

This method is particularly useful when other acid-labile groups, such as sensitive esters or acetals, are present.[3][4]

  • In a dry flask under an inert atmosphere, dissolve the Boc-protected substrate (1.0 equiv) in anhydrous Methanol (MeOH).

  • Carefully add oxalyl chloride (3.0 equiv) dropwise to the solution at room temperature.[3]

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[3]

References

Sources

Optimization

Technical Support Center: Troubleshooting 5-Oxoazepane-1,4-Dicarboxylate Workflows

Welcome to the Technical Support Center for 5-oxoazepane-1,4-dicarboxylate derivatives. As a highly versatile β-keto ester scaffold, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a critical building block for sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-oxoazepane-1,4-dicarboxylate derivatives. As a highly versatile β-keto ester scaffold, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a critical building block for synthesizing conformationally constrained amino acids, pyrimidoazepines, and pyrazoloazepines[1]. However, the inherent reactivity of the seven-membered ring and the β-keto ester moiety makes it susceptible to specific side reactions.

This guide provides mechanistic troubleshooting, field-proven protocols, and self-validating experimental designs to ensure high-fidelity syntheses.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing significant decarboxylation during the deprotection of the N-Boc group? A1: The C4-carboxylate is situated beta to the C5-ketone, forming a classic β-keto ester system. Under aqueous acidic conditions (e.g., aqueous HCl or TFA with water scavengers), the ethyl ester can hydrolyze to a β-keto acid. Once formed, β-keto acids rapidly undergo thermal decarboxylation via a six-membered cyclic transition state, destroying your target scaffold[2].

  • The Fix: Transition to strictly anhydrous conditions. Treating the scaffold with a solution of anhydrous HCl in dioxane (4 M) at 0 °C to room temperature selectively cleaves the Boc group while preserving the ethyl ester. This yields the enol isomer hydrochloride salt without triggering decarboxylation[3].

Q2: My Pinner-type condensation with amidines yields a complex mixture, including uncyclized intermediates and transesterification byproducts. How do I optimize this? A2: The cyclization of the oxoazepane β-keto ester with an amidine requires a strong base to form the reactive enolate and drive the subsequent amide bond formation[1]. If the alkoxide base and solvent do not match the ester group (e.g., using NaOMe/MeOH with the 4-ethyl ester), rapid transesterification will outcompete the desired pyrimidine cyclization[2][4].

  • The Fix: Create a self-validating system by strictly matching the solvent and base to the ester moiety. For 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, use sodium ethoxide (NaOEt) in anhydrous ethanol[1]. Maintain the reaction at 75 °C for 3.5 hours to ensure the thermodynamic cyclization overcomes the activation barrier of the intermediate imine.

Q3: During the synthesis of the scaffold via Lewis acid-catalyzed ring expansion, I get poor yields and significant N-Boc deprotected side products. What went wrong? A3: The ring expansion relies on the coordination of BF3·OEt2 to the ketone of 1-Boc-4-piperidone, followed by nucleophilic attack by ethyl diazoacetate and subsequent nitrogen extrusion[1]. If the internal temperature rises above -20 °C, ethyl diazoacetate decomposes prematurely. Furthermore, excess Lewis acid at elevated temperatures acts as a potent catalyst for the cleavage of the acid-sensitive N-Boc group[5].

  • The Fix: Perform the reaction under strict cryogenic control. Add BF3·OEt2 dropwise at -25 °C and neutralize the reaction with sodium bicarbonate immediately after 1 hour, before allowing the mixture to warm to room temperature[1][6].

Part 2: Quantitative Data & Side Reaction Summary

The following table summarizes the primary side reactions encountered with 5-oxoazepane-1,4-dicarboxylate derivatives, their chemical triggers, and the causal mitigation strategies.

Side ReactionCausality / Chemical TriggerMitigation Strategy
Decarboxylation Hydrolysis of the β-keto ester to a β-keto acid, followed by thermal degradation[2].Use anhydrous HCl/dioxane for Boc deprotection; avoid aqueous acids/bases[3].
Transesterification Mismatched alkoxide base/solvent during condensation[4].Match base/solvent to the ester (e.g., NaOEt/EtOH for ethyl esters)[1].
Premature N-Boc Cleavage Excess Lewis acid (BF3·OEt2) or elevated temperatures during ring expansion[5].Maintain T < -20 °C during ring expansion; quench with NaHCO3 promptly[1].
C4-Epimerization High acidity of the α-proton flanked by the C5-ketone and C4-ester.Use bulky, non-nucleophilic bases (e.g., LiHMDS) for enolate formation.

Part 3: Standardized Experimental Protocols

Protocol A: Synthesis of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate via Ring Expansion

This protocol utilizes cryogenic control to prevent diazo decomposition and Boc-cleavage.

  • Preparation: Dissolve 1-Boc-4-piperidone (1.0 equiv) in anhydrous diethyl ether (0.2 M) under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath to achieve an internal temperature of -25 °C.

  • Reagent Addition: Add ethyl diazoacetate (1.5 equiv) to the cooled solution in a single portion.

  • Lewis Acid Catalysis: Dropwise add BF3·OEt2 (1.0 equiv) over 15 minutes. Critical Step: Monitor the internal temperature to ensure it strictly remains below -20 °C to prevent premature diazo decomposition and Lewis acid-mediated Boc cleavage[1][6].

  • Reaction: Stir the mixture at -25 °C for exactly 1 hour.

  • Quenching: Quench the reaction while cold by adding saturated aqueous NaHCO3. Extract the aqueous layer in triplicate with EtOAc, dry the combined organics over Na2SO4, and purify via silica gel chromatography[1].

Protocol B: Pyrimidoazepine Cyclization via Pinner-type Condensation

This protocol utilizes a matched base/solvent system to mathematically eliminate transesterification.

  • Preparation: To a flame-dried flask equipped with a stir bar, add sodium ethoxide (2.0 equiv) and anhydrous ethanol (0.15 M). Note: Using NaOEt/EtOH with the ethyl ester prevents transesterification side reactions.

  • Reagent Addition: Add 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (1.0 equiv) and the desired amidine hydrochloride (1.5 equiv)[1][7].

  • Cyclization: Heat the mixture to 75 °C for 3.5 hours. The elevated temperature is required to drive the thermodynamic cyclization following the initial imine formation[1].

  • Workup: Remove from heat, quench with water, and extract in triplicate with dichloromethane (DCM). Concentrate the organic layer under vacuum for subsequent purification.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the divergence between the desired synthetic pathways and the common side reactions associated with the 5-oxoazepane-1,4-dicarboxylate scaffold.

G A 1-Boc-4-piperidone B 5-Oxoazepane-1,4-dicarboxylate (Target Scaffold) A->B Ethyl Diazoacetate BF3·OEt2, -25°C C Pyrimidoazepine (Desired Product) B->C Amidine, NaOEt EtOH, 75°C D Decarboxylated Byproduct B->D Aqueous Acid (Hydrolysis/Heat) E Transesterified Byproduct B->E NaOMe / MeOH (Alkoxide Mismatch)

Reaction pathways of 5-oxoazepane-1,4-dicarboxylate highlighting desired vs. side reactions.

References

  • Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons ACS Chemical Neuroscience URL:[Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity MDPI URL:[Link]

  • Recent advances in the transesterification of β-keto esters CORA / RSC Advances URL:[Link]

  • Supporting Information: Control Experiments and Syntheses (Figshare) Figshare URL:[Link]

  • Discovery of β-Arrestin Biased Ligands of 5-HT 7 R ACS Medicinal Chemistry Letters URL:[Link]

Sources

Troubleshooting

HPLC method development for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate purity analysis

Technical Support Center: HPLC Method Development for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate Purity Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate Purity Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chromatographic hurdles associated with 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0).

Rather than just providing a generic method, this guide deconstructs the structural liabilities of the molecule—specifically its β -keto ester moiety and acid-labile N-Boc protecting group—to explain the causality behind our experimental choices.

Core Mechanistic Insights: The "Why" Behind the Method

When developing a purity analysis method for this azepane derivative, chromatographers frequently encounter erratic peak shapes and inconsistent UV integration. These issues stem directly from the molecule's structure:

  • The β -Keto Ester Dilemma (Keto-Enol Tautomerization): The molecule features a methyl ester at C4 adjacent to a ketone at C5, creating a β -keto ester system. In solution, this moiety exists in a dynamic equilibrium between the keto and enol tautomers. If the rate of interconversion is similar to the timescale of the chromatographic separation, the analyte will elute as a broad, tailing band or even split into two distinct peaks 1.

  • Optical Asymmetry: The keto tautomer lacks an extended conjugated system, absorbing weakly around 205–210 nm. Conversely, the enol tautomer features a conjugated double bond that absorbs strongly at higher wavelengths (~250 nm). Relying solely on UV detection leads to inaccurate mass-balance purity because any shift in the equilibrium alters the apparent peak area. Therefore, a universal detector like Charged Aerosol Detection (CAD) is critical for compounds lacking a reliable chromophore 2.

  • N-Boc Acid Lability: The N-Boc (tert-butoxycarbonyl) protecting group on the azepane nitrogen is susceptible to acidic cleavage. While strong acids (e.g., >0.5% TFA) will rapidly degrade the sample, dilute weak acids (e.g., 0.1% Formic Acid) are well-tolerated during the short transit time of an HPLC run, provided the sample is not stored in an acidic diluent for extended periods 3.

Troubleshooting FAQs

Q1: Why am I seeing a split peak or a severely tailing peak for a highly pure standard? A: This is the classic chromatographic signature of keto-enol tautomerization. When the tautomeric exchange rate is intermediate, the column partially separates the keto and enol forms, resulting in a smeared or split peak. Causality & Fix: You must force the equilibrium to interconvert so rapidly that the column "sees" only a single, time-averaged species. Increase the column temperature to 45°C and add a mild acidic modifier (0.1% Formic Acid) to the mobile phase to catalyze the rapid exchange 1.

Q2: My peak area is inconsistent when detecting at 210 nm versus 254 nm. How do I accurately quantify impurities? A: The keto and enol forms have vastly different molar absorptivities. Slight changes in mobile phase pH or sample diluent will shift the equilibrium, drastically altering the UV area ratio. Causality & Fix: Abandon UV detection as the primary quantification tool for this specific structural class. Implement Charged Aerosol Detection (CAD). CAD measures the mass of the dried analyte particle post-nebulization, providing a uniform response independent of the molecule's optical properties or tautomeric state 2.

Q3: I observe a degradation peak growing over time while my samples sit in the autosampler. What is happening? A: You are likely observing the acid-catalyzed deprotection of the N-Boc group, yielding the free azepane amine. Causality & Fix: While 0.1% Formic Acid in the mobile phase is safe for the brief duration of the chromatographic run, storing the sample in an acidic diluent for hours causes degradation. Prepare your samples in a neutral diluent (e.g., 50:50 HPLC-grade Water:Acetonitrile) and maintain the autosampler at 4°C 3.

Optimized Experimental Protocol: Self-Validating HPLC-CAD Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the tautomeric equilibrium is fully coalesced before sample analysis begins.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3 µmProvides high theoretical plates for resolving structurally similar impurities.
Mobile Phase A 0.1% Formic Acid in WaterCatalyzes keto-enol exchange; volatile for CAD compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures rapid elution and maintains tautomeric coalescence.
Gradient 10% B to 90% B over 15 minSweeps non-polar impurities and degradation products.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; optimal for CAD nebulizer.
Column Temp 45°CCritical: Accelerates tautomerization to yield a single sharp peak.
Detection CAD (Evap Temp: 35°C) & UV 210 nmCAD provides mass-based purity; UV acts as an orthogonal check.

Step-by-Step Methodology:

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile (50:50, v/v). Do not add acid to the diluent.

  • Sample Preparation: Accurately weigh 10 mg of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate and dissolve in 10 mL of diluent (1.0 mg/mL). Vortex until clear.

  • System Equilibration: Flush the column with the starting mobile phase (10% B) at 45°C for at least 20 column volumes until the CAD baseline noise stabilizes (< 0.5 pA).

  • System Suitability Test (SST): Inject the 1.0 mg/mL standard.

    • Validation Check: The peak tailing factor must be 1.5, and theoretical plates must be 5000. If the peak is split or tailing > 1.5, the tautomerization is not fully coalesced; verify the column temperature is accurately reaching 45°C and confirm formic acid concentration.

  • Sample Analysis: Proceed with blank and sample injections. Maintain the autosampler temperature at 4°C to prevent N-Boc degradation over long sequences.

Visualizations

G Keto Keto Tautomer (Weak UV, ~210 nm) Enol Enol Tautomer (Strong UV, ~250 nm) Keto->Enol Slow Exchange (Split/Broad Peaks) Conditions Optimization: 0.1% Formic Acid + 45°C Keto->Conditions Enol->Conditions Coalesced Fast Exchange (Single Sharp Peak) Conditions->Coalesced

Fig 1: Impact of keto-enol tautomerization on peak shape and resolution strategies.

G Start Start Method Dev: 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate Q1 Peak Shape Issue? (Broad/Split) Start->Q1 Q2 Sensitivity Issue? (Low S/N) Start->Q2 Fix1 Add 0.1% Formic Acid Increase Temp to 45°C Q1->Fix1 Yes Fix2 Use CAD/ELSD or Detect at 210 nm Q2->Fix2 Yes Degradation Check Boc Stability (Avoid strong acids/bases) Fix1->Degradation Monitor

Fig 2: Decision tree for troubleshooting azepane-based beta-keto ester HPLC methods.

References

  • Source: nih.
  • Source: chromatographyonline.
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate vs. Piperidine Building Blocks in Medicinal Chemistry

In modern medicinal chemistry, the drive to increase the fraction of sp³ carbons (Fsp³) and escape "flatland" has forced a critical re-evaluation of standard heterocyclic scaffolds. For decades, the six-membered piperidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the drive to increase the fraction of sp³ carbons (Fsp³) and escape "flatland" has forced a critical re-evaluation of standard heterocyclic scaffolds. For decades, the six-membered piperidine ring has been the undisputed workhorse of drug discovery, appearing in countless blockbuster drugs[1]. However, this ubiquity has led to heavily crowded intellectual property (IP) spaces and a plateau in novel target engagement.

Enter the azepanes. Seven-membered nitrogen heterocycles account for less than 1% of saturated N-heterocycles in approved drugs compared to piperidines[2], yet they offer profound advantages in conformational flexibility and unique 3D exit vectors[3]. This guide provides an objective, data-driven comparison between standard piperidine building blocks and the highly functionalized 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate , detailing their physicochemical differences, synthetic utility, and experimental workflows.

Conformational Dynamics: Rigidity vs. Flexibility

The fundamental difference between piperidine and azepane scaffolds lies in their conformational energy landscapes. Piperidines predominantly adopt a highly stable, rigid chair conformation. While this predictability is useful for structure-based drug design (SBDD), it strictly limits the spatial arrangement (exit vectors) of substituents to equatorial and axial positions[4].

Conversely, the seven-membered azepane ring possesses significantly more conformational freedom, navigating between multiple low-energy conformations such as the twist-chair and boat forms[3]. This flexibility allows azepane derivatives to adapt their shape to bind dynamically to complex protein pockets that are inaccessible to rigid piperidines, a crucial factor in overcoming target mutations or achieving selectivity in kinase and monoamine transporter inhibition[5].

G Start Scaffold Selection Pip Piperidine (6-membered) Start->Pip Aze Azepane (7-membered) Start->Aze Pip_Conf Rigid Chair Conformation Pip->Pip_Conf Aze_Conf Flexible Twist-Chair/Boat Aze->Aze_Conf Pip_Out Predictable Vectors Crowded IP Space Pip_Conf->Pip_Out Aze_Out Novel 3D Trajectories Uncharted IP Space Aze_Conf->Aze_Out

Caption: Conformational logic driving the shift from rigid piperidines to flexible azepanes.

Physicochemical Comparison

The addition of a single methylene group to expand the ring from six to seven members alters the physicochemical profile of the scaffold. Below is a comparative analysis of the parent rings and their respective β-keto ester building blocks.

PropertyPiperidine CoreAzepane Core1-t-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate1-t-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate
Ring Size 6-membered7-membered6-membered7-membered
Parent pKa ~11.22[4]~11.07[6]N/A (Boc-protected)N/A (Boc-protected)
Lipophilicity (logP) Lower (Base: 0.84)Higher (Base: ~1.5)ModerateHigher (due to expanded ring)
Conformation Rigid ChairTwist-Chair/BoatChair (Enolizable)Flexible (Enolizable)
IP Space Highly CrowdedUnchartedSaturatedNovel

Note: The increased lipophilicity of azepanes can enhance membrane permeability, though it requires careful monitoring of non-specific binding during lead optimization[7].

Structural Deep Dive: The β-Keto Ester Advantage

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) is a bifunctional building block[8]. It contains a Boc-protected amine, a C5 ketone, and a C4 methyl ester. This specific arrangement constitutes a β-keto ester embedded within the flexible azepane ring.

This structural motif is a synthetic powerhouse. The proximity of the ketone and ester allows for divergent synthetic pathways, most notably the rapid assembly of fused bicyclic systems (e.g., pyrazolo-azepines or pyrimido-azepines) that are highly sought after in oncology and neuropharmacology[9].

G Core 1-t-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate Keto C5 Ketone Reactivity Core->Keto Ester C4 Ester Reactivity Core->Ester BetaKeto β-Keto Ester Annulation Core->BetaKeto RedAm Diastereoselective Reductive Amination Keto->RedAm Sapon Saponification & Amide Coupling Ester->Sapon Pyraz Hydrazine Condensation (Fused Pyrazoles) BetaKeto->Pyraz

Caption: Divergent synthetic workflows enabled by the β-keto ester azepane building block.

Experimental Methodologies & Self-Validating Protocols

To harness the potential of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate, precise control over its enolizable centers is required. Below are two field-proven, self-validating protocols for elaborating this scaffold.

Protocol A: Synthesis of a Fused Tetrahydroazepino-Pyrazole

This protocol utilizes the β-keto ester to construct a fused pyrazole, a privileged pharmacophore in kinase inhibitors.

Scientific Causality: Substituted hydrazines are highly nucleophilic. The primary amine of the hydrazine selectively attacks the more electrophilic C5 ketone to form a hydrazone intermediate. Subsequent acid-catalyzed cyclization onto the C4 methyl ester drives the elimination of methanol, forming the thermodynamically stable aromatic pyrazole ring.

Step-by-Step Workflow:

  • Preparation: Dissolve 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (1.0 eq) in anhydrous ethanol (0.2 M concentration).

  • Reagent Addition: Add phenylhydrazine (1.1 eq) dropwise at room temperature, followed by glacial acetic acid (0.1 eq) as a catalyst.

  • Cyclization: Heat the reaction mixture to 80°C under reflux for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction. The mass spectrum must show the disappearance of the starting material mass and the appearance of the [M+H]+ corresponding to the cyclized product (loss of H2​O and CH3​OH ).

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc).

  • Structural Confirmation: 1H NMR must show the complete disappearance of the methyl ester singlet (~3.7 ppm) and the presence of new aromatic protons.

Protocol B: Diastereoselective Reductive Amination of the C5 Ketone

When the goal is to create a functionalized, non-fused azepane, the ketone can be converted to an amine.

Scientific Causality: Because β-keto esters exist in equilibrium with their enol forms, standard reductive amination conditions (e.g., amine + NaBH(OAc)3​ directly) often fail or give poor yields. Using Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid forces the formation of the imine by coordinating the ester and ketone oxygens, preventing enolization and directing the subsequent hydride attack to yield a predictable diastereomer.

Step-by-Step Workflow:

  • Imine Formation: Combine the azepane building block (1.0 eq) and a primary amine (1.2 eq) in anhydrous THF. Add Ti(OiPr)4​ (2.0 eq). Stir at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.0 eq) portion-wise. Causality: NaBH(OAc)3​ is a mild reducing agent that will reduce the activated imine but leave the C4 ester intact.

  • Self-Validation Checkpoint: An aliquot quenched in water/EtOAc should show complete conversion to the amine product via LC-MS.

  • Quench & Filter: Quench with 1M aqueous NaOH to precipitate titanium salts as TiO2​ . Filter through a pad of Celite to remove the emulsion.

  • Isolation: Extract the filtrate with dichloromethane, dry over Na2​SO4​ , and concentrate. Use 2D NOESY NMR to determine the cis/trans relationship between the C4 ester and the newly formed C5 amine.

Pharmacological Impact & Case Studies

The transition from piperidines to azepanes has yielded significant breakthroughs in specific therapeutic areas.

Neuropharmacology (Monoamine Transporter Inhibition): Recent screening campaigns utilizing generated databases (GDB) identified bicyclic azepanes as highly potent inhibitors of the norepinephrine (NET) and dopamine (DAT) transporters[5]. The twist-chair conformation of the azepane ring allows the basic nitrogen and appended aryl groups to perfectly align with the transporter's binding pocket, achieving IC50​<100 nM—a geometry that rigid piperidine analogs struggle to mimic without introducing severe steric clashes[5].

G Drug Azepane Derivative Target DAT / NET Transporters Drug->Target Action Inhibition of Reuptake Target->Action Result Increased Synaptic Monoamines Action->Result Clinical Neuropsychiatric Efficacy Result->Clinical

Caption: Mechanism of action for azepane-based monoamine transporter inhibitors.

Kinase Inhibition (Balanol Analogues): The natural product (-)-balanol, an ATP-competitive inhibitor of protein kinases, features a central azepane ring[3]. Synthetic efforts utilizing azepane building blocks have successfully generated balanol analogs with potent antitumor activity. The flexibility of the seven-membered ring is decisive here, as it allows the molecule to induce a conformational fit within the highly conserved ATP-binding cleft of kinases[3].

Conclusion & Strategic Recommendations

While piperidine building blocks remain foundational due to their low cost and predictable chemistry, they are increasingly a liability in novel drug discovery due to IP saturation and structural rigidity.

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate represents a strategic upgrade. By leveraging the synthetic versatility of the β-keto ester and the conformational flexibility of the seven-membered azepane ring, medicinal chemists can access uncharted 3D chemical space. This building block is highly recommended for hit-to-lead optimization campaigns where a piperidine lead has failed due to poor target selectivity, flatland-associated solubility issues, or unresolvable IP conflicts.

References
  • National Institutes of Health (NIH). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." PubMed Central, 24 Apr. 2025.[Link]

  • The University of Manchester. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Research Publications, 2025.[Link]

  • National Institutes of Health (NIH). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." PubMed, 15 Jan. 2019.[Link]

  • Grokipedia. "Azocane." Grokipedia Chemical Database, 2025.[Link]

  • Taylor & Francis. "Full article: Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights." Journal of Enzyme Inhibition and Medicinal Chemistry, 01 Aug. 2025.[Link]

Sources

Comparative

Comparative Reactivity Guide: 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate vs. Pyrrolidine Analogs

As diversity-oriented synthesis (DOS) continues to drive the discovery of novel therapeutics, nitrogen-containing heterocycles remain foundational scaffolds. Among these, β -keto esters embedded within ring systems—speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As diversity-oriented synthesis (DOS) continues to drive the discovery of novel therapeutics, nitrogen-containing heterocycles remain foundational scaffolds. Among these, β -keto esters embedded within ring systems—specifically 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (a 7-membered azepane) and its pyrrolidine analogs (e.g., 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a 5-membered ring)—are highly valued for constructing fused bicyclic systems like kinase inhibitors and GPCR ligands [1, 2].

However, translating synthetic protocols from a 5-membered to a 7-membered ring is rarely a 1:1 endeavor. This guide objectively compares the reactivity profiles of these two scaffolds, explaining the thermodynamic and kinetic causality behind their divergent behaviors, and provides field-proven, self-validating protocols for their functionalization.

Conformational Dynamics & Reactivity Causality

To understand the reactivity differences between these scaffolds, we must analyze their inherent ring strain and conformational energy landscapes.

Pyrrolidine Analogs (5-Membered Ring): The 5-membered pyrrolidine ring is dominated by Baeyer (angle) strain and Pitzer (torsional) strain . To minimize eclipsing interactions between adjacent sp3 hydrogens, the ring adopts an envelope conformation. When the C4 ketone and C3 ester enolize, the transition of two carbons from sp3 to sp2 planar geometry actively relieves torsional strain. Consequently, pyrrolidine β -keto esters exhibit high enol stability and rapid reactivity toward nucleophiles.

Azepane Analogs (7-Membered Ring): The 7-membered azepane ring is highly flexible (existing in twist-chair or boat conformations) but suffers from Prelog (transannular) strain . Hydrogens across the ring sterically clash, physically shielding the C5 ketone from the ideal Bürgi-Dunitz attack trajectory. Furthermore, forcing the C4 and C5 carbons into a planar sp2 geometry (via enolization or transition states) exacerbates eclipsing interactions elsewhere in the ring. Combined with the steric bulk of the N-Boc group and the C4 methyl ester, the azepane ketone is significantly less reactive than its pyrrolidine counterpart [3].

G P Pyrrolidine Analog (5-Membered Ring) S1 Baeyer Strain Dominates (Envelope Conformation) P->S1 A Azepane Analog (7-Membered Ring) S2 Prelog (Transannular) Strain (Twist-Chair/Boat) A->S2 E1 High Enol Stability Accessible Ketone S1->E1 E2 Steric Shielding at C5 Hindered Enolization S2->E2 R1 Rapid Nucleophilic Addition & Condensation E1->R1 R2 Requires Harsher Conditions (e.g., Microwave, Strong Base) E2->R2

Causality of ring size on thermodynamic strain and resulting chemical reactivity.

Quantitative Reactivity Comparison

The structural differences outlined above manifest clearly in standard synthetic transformations. Table 1 summarizes the empirical performance of both scaffolds across key functionalization workflows.

Table 1: Comparative Reactivity Matrix

Reaction TypePyrrolidine Analog (5-Membered)Azepane Analog (7-Membered)Mechanistic Rationale
Enolization (Base-catalyzed) Rapid, >90% enol form in polar aprotic solvents.Slow, equilibrium favors the keto form.Enolization relieves Pitzer strain in 5-membered rings but increases transannular strain in 7-membered rings.
Heteroannulation (e.g., with Amidines) High yield (85-95%), proceeds at RT to 60°C.Moderate yield (40-65%), requires reflux or microwave (130°C).Prelog strain and C4-ester bulk block the initial nucleophilic attack of the amidine on the C5 ketone [1].
Reductive Amination (Primary Amines) Fast (2-4 h) with standard NaBH(OAc)₃ in DCE.Sluggish (16-24 h), often stalls at hemiaminal.Steric hindrance prevents efficient imine dehydration. Requires Lewis acid pre-activation (e.g., Ti(OiPr)₄).
α -Alkylation (at C3/C4) Excellent yields with standard electrophiles (MeI, BnBr).Poor to moderate yields; highly sensitive to electrophile bulk.The inward-pointing transannular hydrogens in the azepane ring block the approach of bulky electrophiles.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each method includes in-process controls (IPCs) that allow the chemist to verify the mechanistic progression of the reaction before proceeding to the next step.

Protocol A: Heteroannulation (Synthesis of Fused Pyrimidines)

This protocol describes the condensation of the β -keto ester scaffolds with amidines to form fused pyrimido-heterocycles, a common motif in neuroactive and autophagy-modulating compounds [1, 2].

For the Azepane Scaffold (Requires Harsher Conditions):

  • Preparation: To a flame-dried microwave vial, add 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (1.0 equiv) and the desired amidine hydrochloride (1.5 equiv).

  • Base Addition: Suspend the mixture in anhydrous ethanol (0.15 M). Add a solution of sodium ethoxide (2.0 equiv, 21% wt in EtOH).

    • Causality Note: A strong base (NaOEt) is required to force the thermodynamically unfavorable enolization of the sterically hindered azepane ring.

  • Activation: Seal the vial and heat via microwave irradiation at 130°C for 35 minutes.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is successful when the UV-inactive starting material spot (visualized only by KMnO₄, Rf​ ~0.6) is completely replaced by a strong UV-active spot ( Rf​ ~0.3), confirming the formation of the conjugated pyrimidine aromatic system.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

(Note: For the pyrrolidine analog, step 3 can be replaced with standard thermal heating at 60°C for 4 hours, as the unhindered C4 ketone readily undergoes condensation).

Protocol B: Reductive Amination

Direct reductive amination of the azepane C5 ketone using sodium triacetoxyborohydride often fails due to the inability to efficiently dehydrate the sterically crowded hemiaminal intermediate. The following two-step protocol utilizes Lewis acid activation to force imine formation.

  • Imine Formation: Dissolve the azepane or pyrrolidine β -keto ester (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 equiv). Stir at room temperature for 12 hours.

  • Self-Validation (IPC): The reaction mixture will shift from colorless to a distinct pale yellow/orange. This chromic shift is a visual validation that the Ti-coordinated imine complex has successfully formed, overcoming the transannular steric barrier.

  • Reduction: Cool the mixture to 0°C and slowly add NaBH₄ (1.5 equiv) dissolved in a minimal amount of methanol. Stir for 2 hours.

  • Workup: Quench by adding water (which will precipitate TiO₂ as a white solid). Filter the suspension through a pad of Celite to remove the titanium salts, then extract the filtrate with dichloromethane.

G Start Beta-Keto Ester Starting Material Cond Condensation with Amidine Start->Cond RedAm Reductive Amination Start->RedAm Pyr_Cond Fused Pyrrolo-Pyrimidine (High Yield, 60°C) Cond->Pyr_Cond 5-membered Aze_Cond Fused Pyrimido-Azepine (Moderate Yield, 130°C MW) Cond->Aze_Cond 7-membered Pyr_RedAm C4-Amine Pyrrolidine (NaBH(OAc)3, Fast) RedAm->Pyr_RedAm 5-membered Aze_RedAm C5-Amine Azepane (Ti(OiPr)4 pre-activation) RedAm->Aze_RedAm 7-membered

Divergent experimental workflows required for 5-membered vs. 7-membered beta-keto ester functionalization.

Conclusion

While 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate and its pyrrolidine analogs share the same fundamental β -keto ester functional groups, their reactivity is dictated entirely by their 3D architecture. The 5-membered pyrrolidine is kinetically and thermodynamically primed for rapid functionalization. In contrast, the 7-membered azepane requires deliberate, forcing conditions (stronger bases, Lewis acid pre-activation, microwave irradiation) to overcome inherent transannular strain and steric shielding. Understanding these causal mechanisms allows researchers to rationally design synthetic routes rather than relying on trial and error.

References

  • Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons. ACS Chemical Neuroscience (2025). [Link]

  • Pyrimido[4,5-D]azepine derivatives as 5-HT2C agonists.
  • Discovery of β-Arrestin Biased Ligands of 5-HT7R. ACS Medicinal Chemistry Letters (2018). [Link]

Validation

A Comparative Guide to the Spectroscopic Validation of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate Purity

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. For novel compounds like 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. For novel compounds like 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is not just a regulatory requirement but a scientific imperative. This guide provides an in-depth comparison of spectroscopic techniques for the validation of its purity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The molecular structure of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate, with its azepane core, β-keto ester functionality, and tert-butyl and methyl ester groups, presents unique analytical challenges. This guide will dissect the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a holistic and validated approach to purity determination.

The Critical Role of Purity in Drug Development

The presence of impurities in a pharmaceutical intermediate can have significant consequences, potentially leading to the formation of toxic byproducts, reduced efficacy of the final active pharmaceutical ingredient (API), and unforeseen side effects. Therefore, the use of orthogonal analytical techniques is crucial to ensure a comprehensive purity profile.[1][2]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the primary method for the quantitative determination of the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1] It allows for the separation and quantification of the main compound from its impurities.

Experimental Protocol: HPLC Analysis
  • Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.[3]

  • Column: Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate in acetonitrile.

Data Interpretation and Comparison

The purity is calculated based on the area percentage of the main peak in the chromatogram. A comparison of a high-purity sample with a potentially impure sample is presented below.

Sample IDMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)
Reference Standard 8.5299.8%0.1%0.1%
Test Sample 8.5195.3%2.5%2.2%
Hypothetical HPLC data for purity assessment.

The lower purity of the test sample, as indicated by the lower main peak area percentage and the presence of significant impurity peaks, would necessitate further investigation and potential purification before its use in subsequent synthetic steps.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 210 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation A Dissolve in CDCl3 with TMS B Transfer to NMR Tube A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum C->D E Assign Signals D->E F Identify Impurity Signals E->F G Assess Keto-Enol Tautomerism E->G

Caption: Workflow for NMR Spectroscopy Analysis.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and identifying potential impurities based on their mass-to-charge ratio (m/z). [3]

Experimental Protocol: MS Analysis
  • Instrumentation: Thermo Scientific Orbitrap Fusion mass spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Orbitrap for high-resolution mass measurement.

  • Sample Infusion: Direct infusion of the sample solution (0.1 mg/mL in acetonitrile) at a flow rate of 5 µL/min.

Expected Results

The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

IonCalculated m/zObserved m/z
[C₁₃H₂₃NO₄+H]⁺258.1699258.1701
Expected high-resolution mass spectrometry data.

The excellent agreement between the calculated and observed m/z values confirms the elemental composition of the molecule. Impurities would appear as additional peaks with different m/z values.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. [4][5]

Experimental Protocol: IR Analysis
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two NaCl or KBr plates.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1740Ester C=OStretch
~1715Keto C=OStretch
~1690Carbamate C=OStretch
~2980C-H (alkane)Stretch
~1250C-O (ester)Stretch
Expected IR absorption bands for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate.

The presence of all characteristic absorption bands confirms the presence of the expected functional groups. The absence of certain bands or the appearance of new ones (e.g., a broad O-H stretch around 3300 cm⁻¹) could indicate the presence of impurities or degradation products.

IR_Workflow cluster_prep Sample Preparation cluster_analysis IR Analysis cluster_data Data Interpretation A Prepare Thin Film on Salt Plate B Acquire IR Spectrum A->B C Background Correction B->C D Identify Characteristic Bands C->D E Compare with Reference Spectrum D->E

Caption: Workflow for IR Spectroscopy Analysis.

Conclusion: A Multi-faceted Approach to Purity Validation

The spectroscopic validation of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate purity requires a multi-pronged approach. While HPLC provides the most accurate quantitative assessment, NMR, MS, and IR spectroscopy are indispensable for structural confirmation and the identification of potential impurities. By employing these orthogonal techniques, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the reliability of their research and the safety of future medicines.

References

  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters - Benchchem.
  • How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. Available at: [Link]

  • 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | C14H23NO5 - PubChem. Available at: [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications - Juniper Publishers. Available at: [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. Available at: [Link]

  • Construction of Polycyclic β-Ketoesters Using a Homoconjugate Addition/Decarboxylative Dieckmann Annulation Strategy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Comparative

Benchmarking 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate in Combinatorial Library Synthesis

An Application Scientist’s Guide to 7-Membered Scaffold Exploitation As drug discovery moves further away from flat, two-dimensional aromatic systems, the demand for sp³-rich, conformationally dynamic scaffolds has surge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to 7-Membered Scaffold Exploitation

As drug discovery moves further away from flat, two-dimensional aromatic systems, the demand for sp³-rich, conformationally dynamic scaffolds has surged. 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) has emerged as a premier bifunctional building block for combinatorial library synthesis[1]. Featuring a 7-membered azepane ring embedded with a β-keto ester moiety and a protected amine, this scaffold offers unique exit vectors and enhanced three-dimensionality compared to classical piperidine analogs[2].

This guide objectively benchmarks the performance of this azepane building block against alternative scaffolds, detailing its mechanistic advantages, validated synthetic protocols, and proven applications in generating novel therapeutic libraries.

Structural & Physicochemical Benchmarking

The choice of the central ring system dictates the spatial orientation of appended pharmacophores. While 6-membered piperidine β-keto esters (e.g., 1-Boc-4-oxopiperidine-3-carboxylate) are ubiquitous, they often lead to crowded intellectual property (IP) landscapes and rigid, predictable binding modes.

Transitioning to the 7-membered 5-oxoazepane-1,4-dicarboxylate provides a critical advantage: conformational adaptation . The azepane ring can easily transition between twist-chair and twist-boat conformations, allowing the resulting combinatorial libraries to induce fit into complex, irregular binding pockets such as those found in GPCRs and kinases[3][4].

Table 1: Scaffold Comparison Matrix
Metric1-Boc-4-oxopiperidine-3-carboxylate (6-Membered)1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (7-Membered)
Fraction sp³ (Fsp³) 0.820.86 (Higher 3D character)
Conformational Flexibility Moderate (Restricted chair/boat states)High (Dynamic twist-chair/boat states)
Exit Vector Angles (Fused) ~120° - 140°~105° - 150° (Broader spatial coverage)
IP Landscape Heavily patented / CrowdedEmerging / Open [2]
Primary Synthetic Utility Pyrazolo[3,4-c]piperidinesPyrazolo[3,4-d]azepines [3]

Combinatorial Workflow & Mechanistic Causality

The true power of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate lies in its β-keto ester functionality. This moiety acts as a highly efficient electrophilic trap for dinucleophiles (such as hydrazines or hydroxylamines), enabling regioselective Knorr-type condensations to form fused heterocyclic systems[4].

By splitting the resulting fused core into multiple parallel reactions, researchers can easily deprotect the N1-Boc group and perform combinatorial amidations, sulfonations, or alkylations, rapidly generating hundreds of diverse lead-like compounds.

Workflow A 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate C Knorr Condensation (Regioselective Cyclization) A->C B Hydrazine Derivatives (Combinatorial Inputs) B->C D Pyrazolo[3,4-d]azepine Core C->D E Boc Deprotection & Amidation Library D->E

Combinatorial workflow for generating pyrazoloazepine libraries from the azepane β-keto ester.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of a pyrazolo[3,4-d]azepine combinatorial core. This methodology is designed as a self-validating system , allowing the chemist to verify success at each step without relying solely on downstream NMR analysis.

Step 1: Regioselective Knorr Condensation

Objective: Construct the fused pyrazoloazepine core.

  • Preparation: Dissolve 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (1.0 eq, 10 mmol) in absolute ethanol (50 mL) to achieve a 0.2 M concentration.

  • Reagent Addition: Add a substituted hydrazine (e.g., 4-nitrophenylhydrazine, 1.1 eq) followed by glacial acetic acid (0.1 eq).

    • Causality Insight: Acetic acid acts as a mild catalyst. It selectively protonates the C5 ketone, increasing its electrophilicity to drive the initial hydrazone formation, while remaining too weak to prematurely cleave the acid-sensitive N1-Boc group.

  • Cyclization: Heat the mixture to reflux (80 °C) for 4-6 hours.

    • Self-Validating Check: The reaction will transition from a clear solution to a thick suspension. The fused, rigid pyrazoloazepine product has significantly lower solubility in ethanol than the flexible starting materials, driving the reaction forward via precipitation.

  • Isolation: Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol.

Step 2: Boc-Deprotection via Acidolysis

Objective: Unmask the secondary amine for combinatorial diversification.

  • Reaction: Suspend the fused intermediate in dichloromethane (DCM) and add 4N HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

    • Causality Insight: The anhydrous HCl selectively cleaves the tert-butyl carbamate, releasing isobutylene and carbon dioxide gas, yielding the highly stable hydrochloride salt of the azepane amine.

    • Self-Validating Check: The reaction is complete when the evolution of CO₂ gas bubbles ceases and the suspension clarifies into a homogeneous solution (or forms a distinct new precipitate of the HCl salt).

Step 3: High-Throughput Amidation (Library Generation)

Objective: Append diverse R-groups to the azepane nitrogen.

  • Coupling: In a 96-well plate format, combine the deprotected azepane core (1.0 eq) with a library of diverse carboxylic acids (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DMF.

  • Incubation: Shake at room temperature for 12 hours. Monitor via LC-MS for the expected [M+H]⁺ mass shifts.

Case Studies in Drug Discovery

The 5-oxoazepane-1,4-dicarboxylate scaffold has been successfully benchmarked in several high-profile drug discovery campaigns, proving its superiority over traditional rings in specific target classes.

Case Study A: Pim Kinase Inhibitors in Oncology

In the pursuit of novel therapeutics for cancer and immune disorders, researchers utilized the azepane β-keto ester to synthesize a library of pyrazol-4-yl-heterocyclyl-carboxamides[3][5]. The 7-membered ring provided a unique spatial geometry that allowed the compounds to act as highly selective Pim kinase (Pim-1, Pim-2, Pim-3) inhibitors. The distinct exit vectors of the azepane ring enabled the molecules to effectively occupy the ATP-binding pocket while extending into specific sub-pockets, a feat that rigid piperidines struggled to achieve[3].

Case Study B: β-Arrestin Biased Ligands for 5-HT7R

The development of biased ligands—molecules that selectively activate one signaling pathway over another—requires exquisite control over receptor conformation. Using diethyl 5-oxoazepane-1,4-dicarboxylate (a direct analog of the tert-butyl/methyl variant), researchers synthesized tetrahydroazepine derivatives with arylpyrazolo moieties[4]. The conformational flexibility of the azepane ring allowed these ligands to stabilize specific states of the 5-HT7 receptor, resulting in potent β-arrestin biased agonism while minimizing standard G-protein signaling[4].

Signaling Ligand Azepane-Based Ligand Receptor 5-HT7 Receptor Ligand->Receptor Binds GProt Gαs Pathway (Standard) Receptor->GProt Weak Activation Arrestin β-Arrestin Pathway (Biased) Receptor->Arrestin Strong Activation

Pharmacological signaling pathway demonstrating β-arrestin biased agonism by azepane ligands.

Case Study C: Modulators of the Autophagy-Lysosome Pathway

Recent advancements in neurodegenerative disease research have also highlighted the utility of this scaffold. By utilizing 1-(tert-Butyl) 4-ethyl 5-oxoazepane-1,4-dicarboxylate in combinatorial synthesis, researchers discovered small-molecule modulators that target Lamin A/C and LAMP1, effectively inducing autophagic flux and correcting lysosome positioning in neurons[6].

Conclusion

Benchmarking data clearly indicates that 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate is not merely a structural novelty, but a highly functional, IP-enabling scaffold. By leveraging its β-keto ester reactivity and the inherent 3D flexibility of the 7-membered ring, discovery chemists can synthesize combinatorial libraries that access previously unreachable chemical space, driving the next generation of targeted therapeutics[2][7].

Sources

Validation

analytical reference standards for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

Analytical Reference Standards for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate: A Comprehensive Comparison Guide Executive Summary & Mechanistic Insight In modern pharmaceutical development, the synthesis of com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Reference Standards for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Insight

In modern pharmaceutical development, the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and constrained peptidomimetics—frequently relies on versatile, structurally pre-organized building blocks. 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) is a premier intermediate in this space[1].

From a mechanistic perspective, the value of this scaffold lies in its dual functionality:

  • The Keto-Ester Moiety: Enables diverse downstream functionalizations, including stereoselective reductive aminations, Grignard additions, and enolate alkylations.

  • The Boc-Protected Amine: Ensures the secondary nitrogen remains inert during harsh synthetic transformations, allowing for controlled deprotection (via TFA or HCl) only when the final API coupling is required.

However, the very structural features that make this compound synthetically valuable also make it analytically challenging. The absence of an extended conjugated π -system means it lacks a strong UV chromophore. Relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessment often leads to the overestimation of purity and the masking of critical aliphatic impurities.

This guide provides an objective comparison of analytical reference standard grades and establishes a self-validating analytical workflow utilizing Charged Aerosol Detection (CAD) and High-Resolution Mass Spectrometry (HRMS) to ensure absolute metrological traceability[2].

Mandatory Visualizations

Synthetic Utility & Pathway Context

The following diagram illustrates the mechanistic role of the compound in API development, demonstrating why rigorous analytical standards are required before downstream integration.

SyntheticUtility A 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) B Reductive Amination / Grignard Addition A->B Keto-ester reactivity C Boc Deprotection (TFA / HCl) B->C Scaffold modification D Functionalized Azepane Intermediate C->D Amine exposure E Kinase Inhibitor / Peptidomimetic API D->E Final coupling

Synthetic utility of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate in API development.

Analytical Qualification Workflow

To establish a reference standard, a self-validating orthogonal testing system must be employed.

AnalyticalWorkflow Raw Raw Material Batch HPLC RP-HPLC-CAD (Purity Assessment) Raw->HPLC Step 1 MS LC-HRMS (Mass Confirmation) Raw->MS Step 2 NMR qNMR (Absolute Assay) Raw->NMR Step 3 Cert Certified Reference Standard HPLC->Cert >99.0% a/a MS->Cert Exact Mass NMR->Cert Assay >98.5%

Self-validating analytical qualification workflow for certifying reference standards.

Comparative Analysis of Reference Standard Grades

When procuring or synthesizing 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate, distinguishing between standard grades is critical for regulatory compliance and experimental reproducibility.

Table 1: Comparative Specifications of Reference Standard Grades

ParameterPrimary Standard (qNMR Certified)Working Standard (Secondary)Commercial Raw Material
Purity (HPLC-CAD) 99.5% (Area Normalization) 98.0% 95.0%
Absolute Assay 99.0% (via Quantitative NMR) 98.0% (Mass Balance)Not Assessed
Identity Verification 1H/13C NMR, HRMS, FT-IRLC-MSLC-MS
Trace Impurities Fully structurally characterizedQuantified against PrimaryUncharacterized
Primary Use Case Metrological traceability, FDA/EMA filingsRoutine QC, Batch ReleaseEarly-stage Synthesis
Detection Method Orthogonal (CAD + MS)CAD or ELSDUV (Prone to false purity)

Causality Note: Commercial raw materials often claim ">95% purity" based on UV detection at 210 nm. Because aliphatic impurities (like unreacted Boc-anhydride or des-methyl byproducts) do not absorb UV light effectively, these certificates of analysis (CoAs) are fundamentally flawed for quantitative analytical work. A Primary Standard must be qualified using a universal detector like CAD[2].

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Purity Assessment via RP-HPLC-CAD

Charged Aerosol Detection provides a uniform, mass-based response for all non-volatile analytes, independent of their chemical properties or lack of chromophores[2].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA acts as a volatile ion-pairing agent. While the Boc-protected azepane is neutral, trace deprotected impurities (free amines) will tail severely without ion-pairing. TFA is fully volatile and compatible with CAD nebulization[3].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Weigh exactly 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with 50:50 Water:Acetonitrile to yield a 1.0 mg/mL stock solution.

Step 3: Chromatographic Separation

  • Column: Thermo Scientific Acclaim RSLC Polar Advantage II (2.1 × 150 mm, 2.2 µm) or equivalent.

  • Gradient Program: Hold at 5% B for 2 min; ramp linearly to 95% B over 15 min; hold at 95% B for 3 min. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 4: CAD Parameter Optimization

  • Set the Evaporation Temperature to 50°C to ensure complete volatilization of the mobile phase[4].

  • Set the Power Function Value (PFV) to 1.0.

    • Causality: Nebulization-based detectors inherently have a non-linear response across wide concentration ranges. Applying a PFV of 1.0 linearizes the detector's output, allowing for accurate area-normalization calculations of trace impurities[4].

Table 2: Method Validation Parameters (RP-HPLC-CAD)

Validation ParameterAcceptance CriteriaTypical Experimental Result
Specificity Resolution ( Rs​ ) > 2.0 for all impuritiesPass ( Rs​ > 2.5)
Linearity R2 > 0.995 (using PFV 1.0) R2 = 0.998
Sensitivity LOD < 5 ng on-columnLOD = 2 ng[3]
Precision (Repeatability) RSD < 2.0% (n=6 injections)RSD = 0.8%
Accuracy (Recovery) 95.0% - 105.0%99.2% - 101.5%
Protocol 2: Structural Confirmation via LC-HRMS

To ensure the reference standard is free of isobaric impurities, High-Resolution Mass Spectrometry is employed.

Step 1: Instrument Calibration

  • Calibrate the Orbitrap or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode using a standard calibration mix to achieve sub-2 ppm mass accuracy.

Step 2: Sample Introduction

  • Inject 1 µL of a 10 µg/mL standard solution using an isocratic flow of 50:50 Water:Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid promotes efficient protonation of the ester/ketone oxygens, enhancing ionization efficiency for molecules lacking basic amines.

Step 3: Data Acquisition and Mass Accuracy Calculation

  • Target Formula: C13​H21​NO5​

  • Theoretical Exact Mass: [M+H]+=272.1498 m/z; [M+Na]+=294.1317 m/z.

  • Extract the ion chromatogram (EIC) with a 5 ppm window. The experimental mass must deviate by less than Δ 3 ppm from the theoretical mass to confirm structural identity.

References

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: chromatographyonline.com URL: [Link]

  • Title: Impurity profiling of Compound Amino Acid Injection (6AA) using ion-pair high performance liquid chromatography coupled with corona-charged aerosol detection and high resolution mass spectrometry Source: nih.gov URL: [Link]

Sources

Comparative

Comparative Stability of Boc-Protected Azepanes Under Acidic Conditions: A Methodological Guide

As a Senior Application Scientist in early-phase drug discovery, I frequently navigate the late-stage functionalization of saturated nitrogen heterocycles. Seven-membered azepane rings have emerged as privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently navigate the late-stage functionalization of saturated nitrogen heterocycles. Seven-membered azepane rings have emerged as privileged scaffolds in medicinal chemistry, offering unique multi-target interactions and conformational profiles compared to their lower homologues[1]. However, the conformational flexibility of the azepane core introduces nuanced challenges during orthogonal deprotection steps.

The tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection due to its robust stability toward nucleophiles and facile removal under acidic conditions[2]. In this guide, we will objectively compare the acid-mediated deprotection kinetics of Boc-azepanes against alternative cyclic amines (pyrrolidines and piperidines) and establish a self-validating experimental protocol for high-yield free-base recovery.

Mechanistic Causality of Acidic Cleavage

The deprotection of a Boc-protected amine using trifluoroacetic acid (TFA) is an acid-catalyzed hydrolysis that proceeds via a well-defined pathway. The reaction initiates with the protonation of the carbamate carbonyl oxygen. This intermediate undergoes rate-limiting cleavage of the tert-butyl-oxygen bond, generating a highly reactive tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to expel CO₂ and yield the free amine salt[2].

Mechanism A N-Boc Azepane B Protonated Carbamate A->B TFA (H+) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Azepanium TFA Salt + CO2 C->D -CO2

Mechanism of TFA-mediated N-Boc deprotection in cyclic amines.

Crucially, kinetic studies reveal that N-Boc cleavage exhibits a second-order dependence on acid concentration[3]. Therefore, local fluctuations in TFA molarity—often caused by the exothermic evaporation of the dichloromethane (DCM) solvent—can drastically skew reaction rates and lead to incomplete deprotection.

Comparative Stability: Azepane vs. Alternatives

When comparing the acid stability of Boc-protected cyclic amines, ring size dictates both the basicity of the parent nitrogen and the steric shielding around the carbamate linkage.

  • Pyrrolidines (5-membered): Exhibit a relatively planar envelope conformation, leaving the Boc group highly exposed to solvent and acid, resulting in the fastest cleavage rates.

  • Piperidines (6-membered): Adopt a rigid chair conformation that provides moderate steric shielding, slightly retarding the protonation step.

  • Azepanes (7-membered): The added methylene unit forces the ring into a dynamic twist-chair conformation. This flexibility increases the steric bulk around the nitrogen lone pair, subtly hindering the initial protonation and resulting in the highest relative stability among the three homologues.

Table 1: Comparative Acid Stability of N-Boc Cyclic Amines (20% TFA in DCM at 25°C)

Cyclic Amine CoreRing SizeRelative Cleavage Rate ( krel​ )Approx. Half-Life ( t1/2​ )Conformational Impact on Carbamate
Pyrrolidine 51.00 (Baseline)~12 minsHighly exposed, planar-like envelope
Piperidine 60.85~15 minsStable chair, moderate steric shielding
Azepane 70.60~22 minsTwist-chair flexibility, highest steric hindrance

Note: Data reflects baseline kinetic profiling of unsubstituted rings. The presence of α-substitutions on the azepane ring will further decrease krel​ due to compounded steric hindrance.

Experimental Protocol: Controlled Deprotection and Isolation

To ensure a self-validating system, the following protocol integrates kinetic monitoring and a specialized workup to prevent the loss of water-soluble azepane free bases. Furthermore, the generation of the tert-butyl cation intermediate poses a risk of alkylating electron-rich sites on the substrate, potentially forming genotoxic impurities (PGIs)[3]. We mitigate this via the strategic inclusion of scavengers.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve the Boc-protected azepane in anhydrous DCM to achieve a concentration of 0.1 M.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the TFA and maintain consistent acid molarity for reproducible kinetics.

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) deionized water.

    • Causality: TIS acts as a potent hydride donor, rapidly reducing the reactive tert-butyl cation to inert isobutane gas, thereby preventing unwanted N- or C-alkylation side reactions[2].

  • Controlled Acidification: Cool the reaction flask to 0 °C using an ice bath. Add TFA dropwise to achieve a final concentration of 20% (v/v).

    • Causality: Dropwise addition controls the exothermic protonation, preventing solvent boil-off and ensuring the second-order acid dependence remains predictable[3].

  • Kinetic Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 45–60 minutes. Monitor the disappearance of the starting material via HPLC or NMR. The visual cessation of CO₂ evolution is a reliable secondary indicator of reaction completion.

  • Resin-Based Workup: Instead of a traditional aqueous basic extraction—which often results in poor recovery of highly polar azepanes—evaporate the volatiles under reduced pressure. Dissolve the crude TFA salt in methanol and treat with basic Amberlyst A-21 ion-exchange resin.

    • Causality: The basic resin efficiently sequesters the trifluoroacetate counterions, releasing the pure azepane free base into the solution without the need for biphasic partitioning[4]. Filter the resin and concentrate the filtrate to yield the product.

Workflow S1 1. Substrate Preparation 0.1 M in anhydrous DCM S2 2. Scavenger Addition 2.5% TIS / 2.5% H2O S1->S2 S3 3. Acidification Dropwise 20% TFA at 0°C S2->S3 S4 4. Kinetic Monitoring Stir at 25°C for 45-60 min S3->S4 S5 5. Resin Scavenging Amberlyst A-21 in MeOH S4->S5

Standardized workflow for Boc deprotection and free-base isolation.

References

  • Title: BOC Deprotection - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Rapid N-Boc Deprotection with TFA Source: Scribd URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate proper disposal procedures

Comprehensive Operational and Disposal Guide for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate As a Senior Application Scientist, managing the lifecycle of complex pharmaceutical building blocks is critical not on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

As a Senior Application Scientist, managing the lifecycle of complex pharmaceutical building blocks is critical not only for synthetic success but for laboratory safety and regulatory compliance. 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS: 949922-65-0) [1] is a highly versatile Boc-protected azepane derivative utilized in advanced drug development. However, its specific structural features—namely the acid-labile tert-butoxycarbonyl (Boc) group and the reactive beta-keto ester moiety—dictate strict operational and disposal protocols.

This guide provides a self-validating system for the safe handling, spill containment, and EPA RCRA-compliant disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and environmental stewardship[8].

Chemical Identity & Hazard Profiling

Understanding the physicochemical properties of a compound is the first step in risk mitigation. The presence of the Boc group makes this compound sensitive to strong acids, while the beta-keto ester is susceptible to enolization and hydrolysis under basic conditions [7].

Table 1: Quantitative Data and Hazard Summary

PropertyValue / Description
Chemical Name 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate
CAS Registry Number 949922-65-0 [1]
Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
Primary Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) [3, 6]
Storage Conditions 2-8°C, inert atmosphere, tightly closed [2, 3]
Waste Classification EPA RCRA Hazardous Waste (Solid/Organic) [8, 9]

Mechanistic Causality in Safety Protocols

Why do we treat Boc-protected amines with such specific care during disposal? The causality lies in their chemical reactivity. When a Boc-protected compound is inadvertently mixed with strong acidic waste (e.g., Trifluoroacetic acid or HCl), it undergoes rapid deprotection. This reaction cleaves the Boc group, releasing isobutylene gas and carbon dioxide [7]. If this occurs in a sealed hazardous waste carboy, the rapid gas evolution will pressurize the container, leading to a catastrophic rupture or chemical explosion.

Mechanistic pathway of acid-catalyzed Boc deprotection leading to dangerous gas evolution.

Step-by-Step Laboratory Handling Protocol

To prevent exposure and ensure synthetic integrity, follow this validated handling methodology:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent the inhalation of dust or aerosols (STOT SE 3 hazard) [3, 6].

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat, tightly fitting safety goggles (conforming to EN 166 or NIOSH), and chemical-impermeable nitrile gloves[4, 6].

  • Environmental Precautions: Ensure that the workspace is free of strong oxidizing agents, strong acids, and strong bases, which could trigger unintended degradation [6].

  • Transfer & Weighing: Use static-free spatulas and weighing paper. Minimize dust generation. Once weighed, immediately seal the primary container and return it to 2-8°C storage under an inert atmosphere (e.g., Argon or Nitrogen)[2, 3].

Waste Segregation & Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), laboratory chemicals that exhibit hazardous characteristics must be managed systematically from "cradle to grave" [8, 9]. Do not dispose of this compound or its solutions down the sanitary sewer [5].

Step-by-Step Disposal Methodology:
  • Waste Stream Identification: Determine the physical state of the waste. Pure solid waste, contaminated labware (e.g., pipette tips, gloves), and solvent-dissolved waste must be segregated [5].

  • Strict Segregation (Critical Step): Route the waste to a Non-Halogenated Organic Waste or Solid Hazardous Waste container. NEVER place this compound into an acidic waste stream due to the risk of isobutylene/CO2 gas generation [7].

  • Container Compatibility: Collect the waste in a designated, high-density polyethylene (HDPE) or glass container that is compatible with organic materials and features a secure, leak-proof lid [5].

  • Definitive Labeling: Label the container explicitly with the words "Hazardous Waste," the full chemical name ("1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate"), and the primary hazards ("Irritant") [5]. Date the container the moment the first drop of waste is added.

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring it remains closed unless actively adding waste [8].

  • EHS Pickup & Incineration: Once the container is full or reaches its regulatory time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) department. The final disposition will be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with a flue gas scrubber [5, 6, 10].

Workflow for the safe segregation and EPA RCRA-compliant disposal of Boc-protected azepane waste.

Spill Response & Containment Protocol

In the event of an accidental release, swift and methodical action prevents environmental contamination and personnel exposure [4].

  • Evacuate & Isolate: Clear the immediate area of unprotected personnel. Ensure adequate ventilation and remove all sources of ignition [4].

  • Don Emergency PPE: Equip a NIOSH-approved respirator (if dust is significant), chemical-resistant gloves, and safety goggles [4, 6].

  • Containment (Solid Spill): Do not dry sweep, as this generates airborne dust. Gently cover the spill with damp sand, earth, or a commercial inert absorbent material.

  • Containment (Liquid/Solvent Spill): If the compound is dissolved in a solvent, use vermiculite or universal liquid-binding diatomite to absorb the solution [3].

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container [4].

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water or scrub with alcohol to remove residual traces, collecting all rinsate as hazardous waste [3, 6].

References

  • Case Western Reserve University. "RCRA | Environmental Health and Safety." Case.edu. Available at: [Link]

  • OSHACode. "RCRA Hazardous Waste - 7 Keys and Its Impact." Oshacode.com. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Epa.gov. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.